Fmoc-Trp-OSu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679810 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84771-20-0 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Trp-OSu: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of tryptophan residues into peptide chains.
Core Chemical Properties
This compound is a white to off-white crystalline solid. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₃₀H₂₅N₃O₆[1] |
| Molecular Weight | 523.52 g/mol [1] |
| CAS Number | 84771-20-0[1] |
| Appearance | White to faint beige powder/crystal |
| Melting Point | While a specific melting point for this compound is not readily available, the related compound Fmoc-OSu has a melting point of 150-153 °C. |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3] The solubility of the related Fmoc-OSu in DMSO is approximately 20 mg/mL and in DMF is approximately 25 mg/mL.[2][3] |
| Storage | Store at 2–8°C, protected from moisture and light.[4] For long-term storage, -20°C is recommended.[2] |
Chemical Structure
This compound consists of the amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain during SPPS.
Caption: 2D structure of this compound highlighting the key functional groups.
Experimental Protocols
This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of a tryptophan residue using this reagent.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Start with a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Swell the resin in an appropriate solvent, typically DMF, for at least 1 hour to allow for increased accessibility of the reactive sites.[5]
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.
-
Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[6]
-
This step exposes the free amine for the subsequent coupling reaction.
3. Washing:
-
After deprotection, thoroughly wash the resin to remove residual piperidine and byproducts.
-
Typically, wash with DMF (3-5 times) followed by a solvent like dichloromethane (DCM) or isopropanol (IPA) and then DMF again.[7]
4. This compound Coupling:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the dissolved this compound to the deprotected resin.
-
The coupling reaction is often facilitated by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the protonated amine.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[7]
5. Post-Coupling Washing:
-
Wash the resin extensively with DMF to remove any unreacted this compound and other reagents.
6. Repetition for Peptide Elongation:
-
Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Final Deprotection:
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like tryptophan.[8]
8. Peptide Purification:
-
Following cleavage, precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[8]
9. Analysis:
-
Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[10][11][12][13][14]
Signaling Pathways and Biological Relevance
This compound itself is not biologically active and does not directly participate in signaling pathways. Its significance lies in its role as a key reagent for the synthesis of tryptophan-containing peptides. Tryptophan residues within peptides are often crucial for their biological function, including:
-
Receptor Binding: The indole side chain of tryptophan can engage in hydrophobic and π-π stacking interactions, which are critical for the binding of peptide ligands to their receptors.
-
Protein-Protein Interactions: Tryptophan residues at the interface of protein complexes can be key determinants of binding affinity and specificity.
-
Fluorescence Probes: The intrinsic fluorescence of the tryptophan indole ring makes it a useful spectroscopic probe for studying peptide conformation and binding.
The use of this compound enables the precise incorporation of tryptophan into synthetic peptides, facilitating research into the biological roles of these peptides and the development of novel peptide-based therapeutics.
Logical Relationship of SPPS Components
References
- 1. scbt.com [scbt.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Purification of Peptides [protocols.io]
- 10. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Trp-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This activated ester is a critical building block in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of tryptophan residues into peptide chains. This document details the underlying chemistry, provides a step-by-step experimental protocol, and outlines robust purification and characterization methods.
Introduction
This compound is a derivative of the amino acid tryptophan, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an N-hydroxysuccinimide (NHS) ester on the carboxyl group.[1] The Fmoc group provides temporary protection of the amine, which can be readily removed under mild basic conditions, a cornerstone of Fmoc-based SPPS.[2] The NHS ester is a highly efficient activating group that facilitates the formation of a stable amide bond with the free amine of a growing peptide chain.[1][3] The use of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of the tryptophan side chain (Fmoc-Trp(Boc)-OH) is often recommended to prevent side reactions during peptide synthesis, especially in sequences containing arginine.[4][5]
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of Fmoc-L-tryptophan (Fmoc-Trp-OH) with N-hydroxysuccinimide (NHS). This reaction is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).
Reaction Principle
The reaction proceeds via the activation of the carboxyl group of Fmoc-Trp-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of NHS, leading to the formation of the desired this compound active ester and the byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture. The addition of NHS as an additive helps to minimize racemization and other side reactions.[3][6][7]
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Fmoc-L-tryptophan (Fmoc-Trp-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-L-tryptophan (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Activation: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Reaction: Slowly add the DCC solution to the cooled Fmoc-Trp-OH/NHS solution dropwise over 15-20 minutes with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the precipitated DCU using a Büchner funnel.
-
Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts to ensure high-quality peptide synthesis. The two primary methods for purification are crystallization and high-performance liquid chromatography (HPLC).
Purification by Crystallization
Crystallization is a cost-effective and scalable method for purifying Fmoc-amino acid derivatives.[8]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Crystallization: Slowly add a non-polar solvent, such as hexane or petroleum ether, until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature and then place it in a freezer to facilitate complete crystallization. The formation of an oil initially which then solidifies is not uncommon.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of Fmoc-protected amino acids and peptides.[5][9][10]
Method Parameters:
-
Column: A preparative C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the product. The exact gradient will depend on the specific column and system but a starting point could be 30-70% B over 30 minutes.
-
Detection: UV detection at 214 nm, 254 nm, and 280 nm (for the tryptophan indole ring) is recommended.
-
Post-Purification: The fractions containing the pure product are pooled and lyophilized to obtain the final this compound as a white, fluffy solid.
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions for this compound Synthesis
| Parameter | Value |
| Reactants | |
| Fmoc-L-Tryptophan | 1.0 eq |
| N-Hydroxysuccinimide (NHS) | 1.1 eq |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-5 hours |
Table 2: Typical Purification Parameters and Expected Purity
| Purification Method | Typical Parameters | Expected Purity (HPLC) | Expected Yield |
| Crystallization | Solvent System: Ethyl Acetate/Hexane | >98% | 70-85% |
| Preparative HPLC | Column: C18; Mobile Phase: H₂O/ACN with 0.1% TFA | >99% | 60-80% |
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis Components
The following diagram illustrates the logical relationship between the key components in the synthesis of this compound.
Caption: Key components in the synthesis of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)
An In-depth Technical Guide on the Mechanism of Action of Fmoc-Trp-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical principles and practical applications of N-α-Fmoc-L-tryptophan N-hydroxysuccinimide ester (this compound) within the framework of modern Solid-Phase Peptide Synthesis (SPPS). While highlighting its core mechanism of action as a pre-activated amino acid building block, this document also situates its use in the context of more contemporary and widely adopted in-situ activation methods.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain remains covalently attached to an insoluble resin support.[1] The Fmoc/tBu strategy is a dominant methodology, prized for its use of milder reaction conditions compared to older Boc/Bzl approaches.[2][3]
The strategy relies on two key principles:
-
Temporary Nα-Protection : The α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable during the coupling reaction but is quantitatively removed with a secondary amine, typically a piperidine solution in DMF, to allow for the next coupling step.[1][4][]
-
Orthogonal Side-Chain Protection : Reactive amino acid side chains are protected with acid-labile groups (e.g., t-Butyl [tBu], Trityl [Trt], t-butyloxycarbonyl [Boc]).[4][6] These remain intact throughout the synthesis cycles and are removed only during the final cleavage step, typically with concentrated trifluoroacetic acid (TFA).[2][7]
The Role of Carboxyl Group Activation
The formation of a peptide bond—an amide linkage—between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain is not spontaneous. The carboxyl group must first be "activated" to become a better electrophile, facilitating nucleophilic attack by the N-terminal amine.[1][4] this compound is an example of a pre-activated amino acid, where the N-hydroxysuccinimide (OSu) ester serves as a stable yet sufficiently reactive leaving group.
Mechanism of Action: this compound Coupling
The core function of this compound is to act as an acylating agent for the free N-terminal amine of the growing peptide. The N-hydroxysuccinimide ester is a class of active esters that are stable enough for isolation and storage while still reacting readily to form peptide bonds.[7][8]
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen of the deprotected N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the OSu ester in this compound.
-
Leaving Group Departure : A tetrahedral intermediate is formed, which then collapses. The N-hydroxysuccinimide (HOSu) anion is expelled as a stable leaving group, resulting in the formation of a new peptide bond.
Context in Modern SPPS: Pre-activation vs. In-situ Activation
While effective, pre-formed active esters like Fmoc-AA-ONp and Fmoc-AA-OSu have found only restricted application in modern SPPS.[7] Contemporary synthesis, especially in automated platforms, overwhelmingly favors in-situ activation. This involves mixing the Fmoc-amino acid with a coupling reagent directly in the reaction vessel just before it is added to the resin.[7]
Common in-situ activating agents include:
-
Uronium/Aminium Salts : Reagents like HBTU and HATU react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt or OAt ester intermediate.[1][7]
-
Carbodiimides : Reagents like DIC, often used with an additive like HOBt or Oxyma, prevent racemization and convert the amino acid into a reactive intermediate.[7]
The shift towards in-situ activation is driven by the higher reactivity and faster coupling kinetics of the generated intermediates, which is crucial for synthesizing long or "difficult" sequences prone to aggregation.[7][9]
Experimental Considerations and Side Reactions
Tryptophan Side-Chain Protection
The indole side chain of tryptophan is susceptible to modification during the final acid-mediated cleavage step. Carbocations generated from the cleavage of tBu-based side-chain protecting groups can alkylate the indole ring.[4][6] To prevent this, a "scavenger" such as dithioethane (DTE), thioanisole, or triisopropylsilane (TIS) is added to the TFA cleavage cocktail to quench these reactive species.[4][6][10]
For particularly sensitive sequences, an alternative is to use tryptophan with its indole nitrogen already protected, most commonly with a Boc group (i.e., Fmoc-Trp(Boc)-OH ). This provides robust protection against side reactions throughout the synthesis and cleavage.[4][10]
Representative Experimental Protocol
The following is a generalized protocol for a manual coupling step in Fmoc-SPPS.
-
Resin Preparation : Start with the peptide-resin in a suitable reaction vessel, having just completed the Fmoc deprotection step and subsequent washes with DMF. The resin should have free N-terminal amines.
-
Amino Acid Activation :
-
Using this compound : Dissolve 3-5 equivalents of this compound in DMF. No other activators are needed. The addition of HOBt (1 equivalent) has been recommended to increase reactivity in some cases.[7]
-
Using In-situ Activation (HBTU example) : In a separate vial, dissolve 3-5 equivalents of Fmoc-Trp-OH and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA. Allow to pre-activate for 3-8 minutes.[7]
-
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to check for the presence of unreacted primary amines.[9] A negative result indicates complete coupling.
-
Washing : Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Quantitative Data on Coupling Efficiency
Direct quantitative comparisons of coupling kinetics for this compound are not prevalent in recent literature, as focus has shifted to more potent activation methods. Coupling efficiency is highly sequence-dependent and can be affected by steric hindrance and on-resin aggregation.[7] For "difficult" sequences, efficiencies can drop significantly, necessitating the use of stronger activators or specialized building blocks.
| Method / Condition | Typical Outcome | Reference |
| Standard Fmoc-SPPS | High efficiency for most sequences, but can be problematic for aggregation-prone peptides. | [11] |
| Difficult Sequences (Aggregation Prone) | May result in incomplete couplings and truncated peptide byproducts. | [9] |
| Use of Pseudoproline Dipeptide (Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH) | Can significantly improve synthesis, yielding crude product of high purity (e.g., 87% for PADRE epitope). | [9] |
| Microwave-Assisted SPPS | Can accelerate coupling reactions and improve efficiency, especially for bulky amino acids. | [12][13] |
This data highlights the continuous effort in the field to overcome coupling challenges, a driving factor for the development of activation methods that are more potent than the classical OSu esters.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-Trp-OSu
For Immediate Release
[City, State] – In the intricate world of peptide synthesis and drug development, the purity and reactivity of building blocks are paramount. This technical guide offers an in-depth analysis of N-α-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu), a critical reagent for the incorporation of tryptophan residues. This document provides researchers, scientists, and professionals in drug development with essential data on its solubility and stability in various organic solvents, alongside detailed experimental protocols.
This compound, with a molecular formula of C₃₀H₂₅N₃O₆ and a molecular weight of 523.52, is a cornerstone for the synthesis of tryptophan-containing peptides.[1][2] The bulky Fmoc protecting group and the reactive N-hydroxysuccinimide (OSu) ester necessitate a thorough understanding of its behavior in solution to ensure optimal reaction conditions and minimize side products.
Quantitative Solubility Profile
The solubility of this compound is a critical factor for achieving efficient coupling in peptide synthesis. While specific quantitative data for this compound is not extensively published, the following table summarizes available information and provides estimated solubilities based on the known behavior of structurally related compounds like Fmoc-OSu and other Fmoc-protected amino acids. Polar aprotic solvents are generally the most effective for dissolving Fmoc-amino acid derivatives.[3]
| Solvent | Chemical Formula | Type | Reported/Estimated Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~25 mg/mL (estimated) | Commonly used in peptide synthesis; Fmoc-OSu is reported to be soluble at this concentration.[4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~20 mg/mL (estimated) | Another common solvent for peptide synthesis; Fmoc-OSu is reported to be soluble at this concentration.[4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Good (qualitative) | Often used as a substitute for DMF. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderate (qualitative) | |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate (qualitative) | |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Aprotic | Low to Moderate (qualitative) | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Low (qualitative) | |
| Water | H₂O | Polar Protic | Very Low/Insoluble | The hydrophobic Fmoc group significantly reduces aqueous solubility. |
Note: The estimated solubilities are based on data for Fmoc-OSu and the general solubility trends of Fmoc-protected amino acids. Experimental verification is highly recommended for specific applications.
Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including the solvent, temperature, and the presence of nucleophiles, particularly water and bases.
Hydrolytic Stability: As an active ester, this compound is susceptible to hydrolysis, which cleaves the OSu group, yielding Fmoc-Trp-OH and N-hydroxysuccinimide. The rate of hydrolysis is dependent on the water content of the solvent. Therefore, the use of anhydrous solvents is crucial to maintain the integrity of the reagent.
Stability in Protic vs. Aprotic Solvents: In protic solvents, especially in the presence of bases, the stability of the active ester is significantly reduced. Aprotic solvents, such as DMF and DMSO, are preferred for dissolving and reacting this compound.
Thermal Stability: While generally stable at room temperature when stored under anhydrous conditions, prolonged exposure to elevated temperatures can lead to degradation. Notably, the Fmoc group itself can be cleaved at high temperatures (e.g., 120°C in DMSO) even in the absence of a strong base.[5][6]
Base-Induced Degradation: The Fmoc group is notoriously labile to basic conditions. The presence of amines, including residual dimethylamine in DMF, can lead to premature deprotection.[7] The standard method for Fmoc removal involves treatment with a solution of piperidine in DMF.[8]
Tryptophan Side Chain Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can lead to a variety of degradation products.[9] This degradation can be initiated by light, air, and certain reagents. While the primary focus of this guide is the stability of the this compound conjugate, it is important for researchers to be aware of the potential for side-chain modification during peptide synthesis and handling.
The following diagram illustrates the primary degradation pathways for this compound:
Experimental Protocols
Protocol for Determining the Solubility of this compound (Gravimetric Method)
This protocol provides a standardized method for quantitatively determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Micropipettes
-
Pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent.
-
Tightly cap the vial and vortex thoroughly.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight is achieved.
-
-
Calculation:
-
Determine the weight of the dissolved this compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol for Assessing the Stability of this compound (HPLC Method)
This protocol outlines a method to assess the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
HPLC system with a UV detector
-
Analytical balance and volumetric flasks
-
Thermostatic chamber
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the anhydrous solvent of interest.
-
-
Incubation:
-
Store aliquots of the solution in sealed vials under controlled temperature and light conditions.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from an aliquot.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Monitor the peak area of the intact this compound and any degradation products. The detection wavelength is typically around 257 nm for the Fmoc group.[4]
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine its stability profile in the chosen solvent.
-
The following diagram illustrates the experimental workflow for assessing the solubility and stability of this compound.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in peptide synthesis. The data and protocols presented in this guide are intended to empower researchers to optimize their synthetic strategies, leading to higher yields and purities of tryptophan-containing peptides. As with any reactive chemical, it is strongly recommended that individual laboratories perform their own assessments under their specific experimental conditions.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C30H25N3O6 | CID 51340601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. 174080-12-7|Fmoc-D-Trp-OSu|BLD Pharm [bldpharm.com]
Spectroscopic and Synthetic Profile of Fmoc-Trp-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This activated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of tryptophan residues into peptide chains. This document details its spectroscopic characteristics (NMR, IR, and Mass Spectrometry), along with protocols for its synthesis and characterization.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for the parent compound, Fmoc-Trp-OH, specific experimental data for the OSu ester is less commonly published. The data presented here is a combination of expected values based on the structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.15 | d | Indole N-H |
| ~7.80 | d | 2H, Fmoc |
| ~7.65 | d | 2H, Fmoc |
| ~7.55 | d | 1H, Indole |
| ~7.40 | t | 2H, Fmoc |
| ~7.30 | t | 2H, Fmoc |
| ~7.20 | d | 1H, Indole |
| ~7.10 | t | 1H, Indole |
| ~7.00 | t | 1H, Indole |
| ~5.50 | d | α-NH |
| ~4.80 | m | α-CH |
| ~4.40 | d | Fmoc-CH₂ |
| ~4.25 | t | Fmoc-CH |
| ~3.40 | m | β-CH₂ |
| ~2.80 | s | 4H, Succinimide CH₂ |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | Carboxylic Acid Carbonyl |
| ~169 | Succinimide Carbonyls |
| ~156 | Fmoc Carbonyl |
| ~144 | 2C, Fmoc (quaternary) |
| ~141 | 2C, Fmoc (quaternary) |
| ~136 | Indole (quaternary) |
| ~128 | 2C, Fmoc |
| ~127.5 | 2C, Fmoc |
| ~127 | Indole |
| ~125 | 2C, Fmoc |
| ~124 | Indole |
| ~121 | Indole |
| ~119 | Indole |
| ~118 | Indole |
| ~111 | Indole |
| ~110 | Indole (quaternary) |
| ~66 | Fmoc-CH₂ |
| ~54 | α-CH |
| ~47 | Fmoc-CH |
| ~28 | β-CH |
| ~25.5 | Succinimide CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (Indole) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1815, ~1785 | Strong | C=O stretch (Succinimide anhydride) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Urethane) |
| ~1530 | Strong | N-H bend (Amide II) |
| ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~740 | Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₂₅N₃O₆ |
| Molecular Weight | 523.54 g/mol |
| Monoisotopic Mass | 523.1743 Da[1] |
| Expected [M+H]⁺ | 524.1822 |
| Expected [M+Na]⁺ | 546.1641 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved by reacting Fmoc-Trp-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Fmoc-L-Tryptophan (Fmoc-Trp-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Trp-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.
Spectroscopic Characterization Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to note include the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The resulting spectrum will show the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
References
The Pivotal Role of the OSu Leaving Group in Fmoc-Trp-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of the N-hydroxysuccinimide (OSu) leaving group in the widely used amino acid derivative, Fmoc-Trp-OSu. Primarily utilized in solid-phase peptide synthesis (SPPS), the strategic incorporation of the OSu moiety is fundamental to the efficient and controlled assembly of tryptophan-containing peptides. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and relevant biological context for professionals engaged in peptide chemistry and drug development.
Core Concepts: Activation and the Role of the OSu Leaving Group
In peptide synthesis, the formation of a stable amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental step. However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. To overcome this, the carboxyl group must be "activated" to increase its electrophilicity.
This compound is an N-terminally protected, C-terminally activated form of the amino acid tryptophan.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the α-amino group of tryptophan, preventing it from participating in unwanted side reactions during the coupling process. Its removal is typically achieved using a mild base, such as piperidine.
-
OSu (N-hydroxysuccinimidyl) Ester: The carboxyl group of Fmoc-tryptophan is esterified with N-hydroxysuccinimide (NHS). The resulting OSu group is an excellent leaving group due to the electron-withdrawing nature and the stability of the resulting N-hydroxysuccinimide anion. This activation renders the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[1]
The reaction mechanism involves the nucleophilic acyl substitution where the amino group of the resin-bound peptide attacks the activated carbonyl carbon of this compound. The tetrahedral intermediate then collapses, leading to the formation of a new peptide bond and the departure of the stable N-hydroxysuccinimide leaving group.
Quantitative Data on Coupling Reagents
Table 1: Comparative Performance of Common Coupling Reagents in SPPS
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | High reactivity and efficiency, suitable for hindered amino acids. More expensive. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Widely used, efficient, and cost-effective. |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar to HATU in efficiency, often a more cost-effective alternative. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Good for sterically hindered couplings, though byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Variable | Cost-effective, but can lead to the formation of a urea byproduct and higher racemization risk. |
Note: The data presented is a compilation of representative values from various studies and application notes. Actual results can vary depending on the specific peptide sequence, solid support, and reaction conditions.
The use of pre-activated esters like this compound can offer advantages in terms of convenience and potentially reduced side reactions compared to some in-situ activation methods, as the activating agent is already incorporated.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
-
Kaiser test kit (for monitoring coupling completion)
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps for a single coupling cycle using this compound.
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualization of Workflows and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Signaling Pathway: α-Conotoxin Vc1.1 Modulation of Neuronal Receptors
Tryptophan-containing peptides, such as the α-conotoxin Vc1.1, exhibit significant biological activity. These peptides are often synthesized using Fmoc-protected amino acids like this compound. α-Conotoxin Vc1.1 is known to target and inhibit nicotinic acetylcholine receptors (nAChRs) and can also modulate GABA-B receptors, which in turn affects voltage-gated calcium channels, leading to analgesic effects.
Conclusion
The N-hydroxysuccinimide ester in this compound plays a crucial role as a highly efficient leaving group, enabling the facile formation of peptide bonds in solid-phase peptide synthesis. This activation strategy, combined with the orthogonal Fmoc protection, provides a robust and widely adopted method for the synthesis of tryptophan-containing peptides. The understanding of these chemical principles, coupled with optimized experimental protocols, is essential for researchers in the development of novel peptide-based therapeutics and research tools. The biological significance of such peptides is exemplified by conotoxins, which modulate key signaling pathways in the nervous system, highlighting the importance of efficient synthetic strategies for their production and study.
References
A Beginner's Guide to Fmoc-Trp-OSu in Peptide Chemistry: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone methodology for this endeavor, and the choice of protecting groups is a critical determinant of success. For the incorporation of tryptophan, a residue notoriously susceptible to side reactions, N-α-9-fluorenylmethyloxycarbonyl-L-tryptophan N-succinimidyl ester (Fmoc-Trp-OSu) and its derivatives are indispensable reagents. This technical guide provides a comprehensive overview of this compound for beginners, detailing its properties, applications, and protocols for its effective use in SPPS, with a special focus on mitigating common side reactions.
The Chemistry of this compound
This compound is an activated ester of Fmoc-protected tryptophan. The Fmoc group provides temporary protection of the alpha-amino group, which is stable under acidic conditions but readily cleaved by a mild base, typically piperidine. This orthogonality is a key advantage of the Fmoc strategy in SPPS. The succinimidyl ester (OSu) group is a good leaving group, facilitating the efficient formation of a peptide bond with the free amine of the growing peptide chain on the solid support.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C30H25N3O6 |
| Molecular Weight | 523.52 g/mol |
| CAS Number | 84771-20-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
The Challenge of Tryptophan in Peptide Synthesis
The indole side chain of tryptophan is electron-rich, making it highly susceptible to oxidation and electrophilic attack, particularly during the final cleavage step from the resin, which is typically performed under strong acidic conditions (e.g., with trifluoroacetic acid - TFA). Carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc groups) or from the resin linker itself can alkylate the indole ring, leading to difficult-to-remove impurities.[1]
Another significant side reaction is the modification of the tryptophan indole ring by sulfonyl-based protecting groups, such as Pmc or Pbf, which are commonly used for arginine side-chain protection.[2][3][4] These groups can be transferred to the tryptophan residue during acidolysis.
To circumvent these issues, protection of the indole nitrogen is highly recommended. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Therefore, while this compound (with an unprotected indole) can be used, Fmoc-Trp(Boc)-OH is the preferred building block for the synthesis of tryptophan-containing peptides. The use of Fmoc-Trp(Boc)-OH has been shown to significantly minimize side reactions, resulting in purer crude peptides and higher overall yields.[3][4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Cycle for Tryptophan Incorporation
The following is a generalized protocol for the manual incorporation of a tryptophan residue using Fmoc-Trp(Boc)-OH in an Fmoc-based SPPS workflow.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Trp(Boc)-OH
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
The swelling solvent is drained.
-
The 20% piperidine in DMF solution is added to the resin.
-
The reaction is agitated for 5-10 minutes.
-
The deprotection solution is drained.
-
A second treatment with 20% piperidine in DMF is performed for 10-15 minutes.
-
The resin is thoroughly washed with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: The resin is washed thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. Due to the sensitivity of the tryptophan indole ring, the composition of the cleavage cocktail is crucial.
Table 2: Recommended Cleavage Cocktails for Tryptophan-Containing Peptides
| Reagent Cocktail | Composition (v/v) | Scavengers & Their Role | When to Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Act as carbocation scavengers to prevent alkylation of tryptophan. EDT also helps in removing trityl groups from cysteine.[5] | A robust, general-purpose cocktail for peptides containing multiple sensitive residues including Trp, Cys, and Met.[5] |
| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS: A very effective carbocation scavenger. | Commonly used for peptides synthesized with Fmoc-Trp(Boc)-OH, where the risk of side reactions is already minimized. |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole: A combination of scavengers to protect against various electrophilic species. | Particularly recommended for peptides containing Arg(Pmc/Pbf) to minimize sulfonyl group transfer to tryptophan.[5] |
General Cleavage Protocol:
-
The fully synthesized peptide-resin is washed with DCM and dried under vacuum.
-
The appropriate cleavage cocktail is added to the resin (typically 10 mL per gram of resin).
-
The mixture is gently agitated at room temperature for 2-4 hours.
-
The resin is filtered, and the filtrate containing the cleaved peptide is collected.
-
The resin is washed with a small amount of fresh TFA.
-
The combined filtrates are concentrated (e.g., by rotary evaporation or a stream of nitrogen).
-
The crude peptide is precipitated by adding cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
Managing Tryptophan Side Reactions
The primary strategy to avoid tryptophan side reactions is the use of the Boc protecting group on the indole nitrogen.
The Boc group on the indole nitrogen is stable throughout the SPPS cycles but is cleaved during the final TFA treatment. The mechanism of its removal involves the formation of an intermediate carbamic acid, which temporarily shields the indole ring from electrophilic attack. This intermediate then decarboxylates to yield the unprotected tryptophan residue.[3]
Conclusion
The successful incorporation of tryptophan into synthetic peptides using Fmoc chemistry is readily achievable with a proper understanding of the potential side reactions and the strategies to mitigate them. While this compound is a viable reagent, the use of Fmoc-Trp(Boc)-OH is strongly recommended for beginners and seasoned peptide chemists alike to ensure higher yields and purity of the final peptide product. The judicious selection of a cleavage cocktail containing appropriate scavengers is also a critical step in obtaining a high-quality tryptophan-containing peptide. By following the protocols and understanding the principles outlined in this guide, researchers can confidently approach the synthesis of these important biomolecules.
References
A Technical Guide to Tryptophan Incorporation Using Fmoc-Trp-OSu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of utilizing Nα-Fmoc-protected tryptophan derivatives, specifically Fmoc-Trp-OSu and its more advantageous counterpart, Fmoc-Trp(Boc)-OH, for the incorporation of tryptophan into synthetic peptides. This document details the chemistry, experimental protocols, potential side reactions, and strategies for successful tryptophan incorporation in solid-phase peptide synthesis (SPPS).
Core Principles of Fmoc-Based Tryptophan Incorporation
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains.
The incorporation of tryptophan presents a unique set of challenges due to the susceptibility of its indole side chain to modification under the acidic conditions of the final cleavage step from the solid support. To circumvent these side reactions, the use of a secondary protecting group on the indole nitrogen is highly recommended. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Therefore, while this compound can be used to introduce the Fmoc protecting group to the alpha-amino group of tryptophan, for direct use in SPPS, Fmoc-Trp(Boc)-OH is the preferred building block .
The use of Fmoc-Trp(Boc)-OH minimizes side reactions during peptide synthesis and cleavage, leading to purer crude peptides in higher yields.[1] This derivative is particularly crucial for the synthesis of peptides containing both arginine and tryptophan.[1]
Data Presentation: Physicochemical Properties
A clear understanding of the physicochemical properties of the tryptophan building blocks is essential for their proper handling and use in synthesis.
| Property | Fmoc-D-Trp-OH | Fmoc-D-Trp(Boc)-OH |
| Molecular Formula | C₂₆H₂₂N₂O₄ | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 426.46 g/mol | 526.58 g/mol |
| CAS Number | 86123-11-7 | 163619-04-3 |
| Appearance | White to off-white powder | White to slight yellow to beige powder |
| Melting Point | 182-185 °C | 86 - 92°C (Decomposes) |
| Solubility | Soluble in DMSO (≥100 mg/mL) | Clearly soluble (1 mmole in 2 ml DMF) |
| Storage Temperature | 2-8°C | 2-8°C or 15-25°C |
| Data sourced from BenchChem.[2] |
Experimental Protocols
The following protocols outline the key steps for the incorporation of tryptophan using Fmoc-Trp(Boc)-OH in manual Fmoc-SPPS.
Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes with occasional agitation.
-
Drain the DMF from the swollen resin.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Fmoc-Trp(Boc)-OH Coupling
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.
-
After the coupling reaction is complete, drain the solution and wash the resin with DMF to remove any unreacted reagents.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers (phenol, thioanisole, EDT) are crucial for protecting the tryptophan indole side chain from alkylation by cationic species generated during cleavage.
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Potential Side Reactions and Mitigation Strategies
The incorporation of tryptophan can be accompanied by specific side reactions. Understanding and mitigating these is critical for obtaining a high-purity final product.
| Side Reaction | Description | Prevention and Mitigation Strategies |
| Alkylation of the Indole Ring | During the final TFA cleavage, carbocations generated from side-chain protecting groups or the resin linker can alkylate the nucleophilic indole ring of tryptophan. | Use of a cleavage cocktail containing scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water is essential. The use of Fmoc-Trp(Boc)-OH provides protection to the indole nitrogen. |
| Oxidation of the Indole Ring | The indole ring is susceptible to oxidation, which can occur during synthesis or handling. | Minimize exposure to air and light. Degas solvents where necessary. Store Fmoc-Trp(Boc)-OH under inert gas. |
| Acid-catalyzed Degradation | Prolonged exposure to strong acids during cleavage can lead to degradation of the indole side chain. | Minimize the cleavage time to the minimum required for complete deprotection and cleavage. |
| Incomplete Coupling | The bulky nature of the Fmoc-Trp(Boc)-OH can sometimes lead to incomplete coupling, resulting in deletion sequences. | Use a higher excess of the amino acid and coupling reagents. Increase the coupling time or perform a double coupling. Monitor coupling completion using a ninhydrin test. |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the incorporation of tryptophan using Fmoc-Trp(Boc)-OH in SPPS.
Caption: Workflow of Fmoc-SPPS for Tryptophan Incorporation.
Caption: Prevention of Tryptophan Side Reactions During Cleavage.
References
Core Tenets of Fmoc-L-Tryptophan-OSu in Modern Peptide Chemistry
An In-depth Technical Guide to Fmoc-L-Tryptophan-OSu: Properties, Synthesis, and Applications
Fmoc-L-Trp-OSu, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester, is a pivotal reagent in the field of synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). As a derivative of the essential amino acid L-tryptophan, its strategic application enables the precise, stepwise assembly of peptide chains. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function is fundamental to its utility, offering a base-labile protecting strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide synthesis. This allows for the selective deprotection and elongation of the peptide chain under mild conditions, which is especially crucial for preserving the integrity of sensitive residues like tryptophan.
This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-L-Trp-OSu, detailed experimental protocols for its use in solid-phase peptide synthesis, and a discussion of its role in the development of peptide-based therapeutics.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of Fmoc-L-Trp-OSu and quantitative parameters for a representative solid-phase synthesis of a peptide containing a tryptophan residue.
| Identifier | Value |
| Compound Name | Fmoc-L-Trp-OSu |
| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan succinimidyl ester, Fmoc-L-Tryptophan N-hydroxysuccinimide ester |
| CAS Number | 84771-20-0[1][2] |
| Molecular Formula | C₃₀H₂₅N₃O₆[1][2] |
| Molecular Weight | 523.52 g/mol [1][3] |
| Parameter | Value |
| Resin Type | Rink Amide AM or MBHA resin |
| Synthesis Scale | 60 mmol |
| Crude Peptide Yield | 78.8% |
| Overall Yield after Purification | 25.4% |
| Purity after HPLC | > 98% |
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-L-Trp-OSu in manual solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30-60 minutes with gentle agitation at room temperature.
-
After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Step 1: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled and washed resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Step 2: Coupling of Fmoc-L-Trp-OSu
-
Prepare a solution of Fmoc-L-Trp-OSu (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF. For tryptophan, it is often beneficial to include a scavenger like triisopropylsilane (TIS) in the cleavage cocktail later on to prevent side reactions.
-
Add the Fmoc-L-Trp-OSu solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling reaction can be monitored for completion using a qualitative ninhydrin test. A blue or purple color indicates an incomplete reaction, in which case the coupling step should be repeated.
-
Once the coupling is complete (indicated by a negative ninhydrin test), drain the coupling solution.
-
Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 3: Cleavage and Deprotection of the Final Peptide
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and then decant the ether.
-
Wash the peptide pellet with cold ether two more times and dry it under a vacuum.
Protocol 4: Peptide Purification
The crude peptide is purified to a high degree of homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the application of Fmoc-L-Trp-OSu.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-L-Trp-OSu.
Caption: Mechanism of this compound Coupling in Peptide Synthesis.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Tryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted methodology due to its mild reaction conditions and compatibility with a diverse range of amino acids.[1][2] This document provides a detailed protocol for the incorporation of tryptophan using Fmoc-protected derivatives in SPPS. Tryptophan, with its nucleophilic indole side chain, requires careful consideration to prevent undesirable side reactions during synthesis.[3] The use of a side-chain protecting group, such as tert-butyloxycarbonyl (Boc), on the indole nitrogen of tryptophan is highly recommended to minimize side reactions and obtain a purer final product.[4]
Key Advantages of the Fmoc Strategy in SPPS:
-
Mild Deprotection Conditions: The Fmoc group is cleaved under basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups.[1][][6]
-
Reduced Side Reactions: The gentle deprotection conditions minimize side reactions that can occur with harsher acidic methods.[]
-
Orthogonality: The Fmoc group's base lability is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), allowing for selective deprotection.[3][]
-
High Yield and Purity: The efficiency of the Fmoc strategy generally leads to high coupling yields and cleaner crude peptides.[4][]
-
Automation Compatibility: The process is well-suited for automated peptide synthesizers.[7]
Experimental Protocols
This section outlines the detailed methodology for the incorporation of Fmoc-Trp(Boc)-OH into a growing peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HCTU, HATU, TBTU)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIPS), water, 1,2-ethanedithiol (EDT))
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Diethyl ether
Table 1: Reagent Concentrations and Volumes for a 0.1 mmol Scale Synthesis
| Reagent/Solvent | Purpose | Concentration | Volume/Amount |
| Fmoc-Trp(Boc)-OH | Amino acid to be coupled | - | 5 equivalents |
| HCTU | Coupling agent | - | 4.5 equivalents |
| DIPEA | Base for activation | 20% in DMF | 2 x resin volume |
| 20% Piperidine in DMF | Fmoc deprotection | 20% (v/v) | 5-8 mL |
| DMF | Washing and solvent | - | As needed |
| DCM | Washing and solvent | - | As needed |
| TFA Cleavage Cocktail | Cleavage and deprotection | 95% TFA, 2.5% H₂O, 2.5% TIPS | 10 mL/g resin |
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[8]
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature.[8]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.[8]
-
Agitate the mixture for 3-7 minutes. Some protocols may suggest a second treatment with the piperidine solution.[8]
-
Drain the piperidine solution.
-
Thoroughly wash the resin with DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
Protocol 3: Fmoc-Trp(Boc)-OH Coupling
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (5 equivalents) and a coupling agent such as HCTU (4.5 equivalents) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For peptides containing tryptophan, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. The scavengers are crucial to prevent the reattachment of cationic species to sensitive residues like tryptophan.[3][9]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Data Presentation
Table 2: Typical Reaction Times for Key SPPS Steps
| Step | Reagent(s) | Typical Duration |
| Resin Swelling | DMF | 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | 3-7 minutes |
| Amino Acid Coupling | Fmoc-AA-OH, Coupling Agent, Base | 1-2 hours |
| Final Cleavage | TFA Cocktail | 2-3 hours |
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis with a focus on the incorporation of an Fmoc-protected amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Side Reactions and Troubleshooting
The indole side chain of tryptophan is susceptible to modification during SPPS, particularly during the final TFA cleavage step. The use of Fmoc-Trp(Boc)-OH is the primary strategy to mitigate these side reactions.[4]
Table 3: Common Tryptophan-Related Side Reactions and Prevention
| Side Reaction | Cause | Prevention Strategy |
| Alkylation of Indole Ring | Reaction with carbocations generated during cleavage of other side-chain protecting groups. | Use of scavengers like TIPS and water in the cleavage cocktail.[3] |
| Oxidation of Indole Ring | Exposure to oxidizing agents or air, especially during extended cleavage times. | Minimize cleavage time and handle the peptide under an inert atmosphere if necessary. |
| Transfer of Protecting Groups | Migration of protecting groups (e.g., from Arg) to the tryptophan indole ring. | Use of Fmoc-Trp(Boc)-OH.[9] |
By adhering to these protocols and being mindful of potential side reactions, researchers can successfully incorporate tryptophan into synthetic peptides with high purity and yield.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 6. nbinno.com [nbinno.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
Step-by-Step Guide to Fmoc-Trp-OSu Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of Nα-Fmoc-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu) to proteins and other amine-containing biomolecules. It includes comprehensive application notes, step-by-step experimental protocols, and key quantitative data to ensure successful and reproducible conjugation.
Introduction
This compound is a valuable reagent for introducing a protected tryptophan residue onto a biomolecule. The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for efficient coupling to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of tryptophan is stable under the neutral to slightly basic conditions of the conjugation reaction but can be readily removed with a mild base, such as piperidine, if desired for subsequent modifications. This system allows for precise, stepwise modifications of biomolecules.
Chemical Properties and Reaction Mechanism
This compound is an activated ester that reacts with nucleophilic primary amines.[1] The succinimide ester is an excellent leaving group, facilitating the formation of a stable amide linkage under mild conditions. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the bioconjugation of this compound. These values are starting points and may require optimization for specific applications.
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 5-20 fold | A higher excess can increase conjugation efficiency but may also lead to multiple conjugations per molecule. |
| Reaction pH | 7.2-8.5 | Balances amine reactivity and reagent stability. Amine-free buffers such as PBS or borate buffer are recommended. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize non-specific reactions and protein degradation. |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress to determine the optimal time. |
| Fmoc Deprotection | 20% piperidine in DMF | Typically completed in 30-60 minutes at room temperature.[1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or centrifugal filter device
-
Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, use a centrifugal filter device with an appropriate molecular weight cutoff to perform buffer exchange.
-
-
Characterization:
-
Determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring the absorbance of the Fmoc group at ~301 nm) or mass spectrometry.
-
Protocol 2: Fmoc Deprotection of the Bioconjugate
This protocol is for the removal of the Fmoc group from the conjugated tryptophan.
Materials:
-
Fmoc-Trp-labeled protein
-
20% (v/v) piperidine in DMF
-
DMF
-
Purification supplies (as in Protocol 1)
Procedure:
-
Dissolution:
-
Dissolve the lyophilized Fmoc-Trp-labeled protein in a minimal amount of DMF.
-
-
Deprotection Reaction:
-
Add the 20% piperidine in DMF solution to the dissolved conjugate.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove the piperidine and dibenzofulvene-piperidine adduct by purification methods such as precipitation with cold diethyl ether followed by centrifugation, or by size-exclusion chromatography.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound bioconjugation to a protein.
Caption: Reaction scheme of this compound with a primary amine.
Potential Side Reactions and Considerations
-
Hydrolysis of this compound: The OSu ester can hydrolyze in aqueous solutions. It is crucial to prepare the stock solution in anhydrous solvent immediately before use and to carry out the conjugation reaction promptly.
-
Tryptophan Oxidation: The indole side chain of tryptophan can be susceptible to oxidation. It is advisable to use degassed buffers and minimize exposure to light and oxidizing agents. The use of scavengers like triisopropylsilane (TIS) is common in peptide synthesis to protect tryptophan and may be considered in specific applications.
-
Multiple Labeling: To control the extent of labeling, adjust the molar excess of this compound. For site-specific labeling, protein engineering to introduce a uniquely reactive lysine may be necessary.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-Trp-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the sensitive detection, tracking, and quantification of peptides in complex biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of peptides using Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu).
In this method, the inherent fluorescence of the tryptophan residue is utilized. The Fmoc group serves a dual purpose: it acts as a protecting group during peptide synthesis and can also be used for quantification, while the N-hydroxysuccinimide (OSu) ester provides a reactive group for efficient labeling of primary amines on a target peptide. The intrinsic fluorescence of tryptophan is highly sensitive to its local microenvironment, making Fmoc-Trp labeled peptides powerful tools for studying peptide-protein interactions, conformational changes, and localization.[1][2][3][4][5][6][7]
Principle of the Method
The labeling strategy is based on the reaction of the N-hydroxysuccinimide (NHS) ester of Fmoc-tryptophan with primary amine groups (-NH2) present on the target peptide.[8] These primary amines are typically found at the N-terminus of the peptide or on the side chain of lysine (Lys) residues. The NHS ester reacts with the nucleophilic amine to form a stable amide bond, covalently attaching the fluorescent Fmoc-Trp moiety to the peptide. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the amine is deprotonated and thus more reactive.
The tryptophan residue itself is the fluorophore, exhibiting an excitation maximum around 280 nm and an emission maximum that is sensitive to the polarity of its environment, typically ranging from 310 to 350 nm.[1][9] This solvatochromic property can be exploited to probe changes in the peptide's environment, for instance, upon binding to a target protein.[2][3][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Fmoc-L-tryptophan and the resulting labeled peptides is provided below for easy reference.
| Property | Value | Reference(s) |
| Fmoc-Trp-OH | ||
| Molecular Formula | C₂₆H₂₂N₂O₄ | [2] |
| Molecular Weight | 426.46 g/mol | [10] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO | |
| Tryptophan Fluorescence | ||
| Excitation Maximum (λex) | ~280 nm | [1][11][12] |
| Emission Maximum (λem) | 310 - 350 nm (environment-dependent) | [1][9] |
| Quantum Yield (Φf) in Peptides | 0.01 - 0.27 (highly dependent on sequence and conformation) | [11] |
| Molar Extinction Coefficient (ε) at 280 nm | ~5,500 M⁻¹cm⁻¹ | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the labeling reagent, this compound, from Fmoc-Trp-OH.
Materials and Reagents:
-
Fmoc-L-Trp-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flasks, separatory funnel, etc.)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fmoc-L-Trp-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Activation: Cool the solution to 0°C in an ice bath and add DCC or DIC (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filtration: If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% acetic acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, mass spectrometry, and HPLC.
Protocol 2: Fluorescent Labeling of Peptides with this compound
This protocol details the solution-phase labeling of a purified peptide with this compound.
Materials and Reagents:
-
Purified peptide with at least one primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or N,N-Diisopropylethylamine (DIEA)
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M glycine
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before dilution with the reaction buffer.
-
Labeling Reagent Preparation: In a separate microcentrifuge tube, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. This solution should be prepared fresh.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing. The final concentration of organic solvent should be kept below 50% (v/v) to avoid peptide precipitation. If using an organic solvent system, add 2-3 equivalents of DIEA to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification of Labeled Peptide: Purify the Fmoc-Trp-labeled peptide from unreacted labeling reagent and byproducts using RP-HPLC.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically effective.
-
Detection: Monitor the elution profile at 220 nm (peptide bond) and 280 nm (Fmoc and Tryptophan).
-
-
Fraction Analysis and Lyophilization: Collect the fractions corresponding to the major peak of the labeled peptide. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Storage: Store the lyophilized Fmoc-Trp-labeled peptide at -20°C or -80°C, protected from light.
Protocol 3: Characterization of Fmoc-Trp Labeled Peptides
1. Purity Assessment by RP-HPLC:
-
Inject an aliquot of the purified, labeled peptide onto an analytical C18 RP-HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at 220 nm and 280 nm.
-
A single, sharp peak indicates high purity.
2. Identity Confirmation by Mass Spectrometry:
-
Analyze the purified, labeled peptide using ESI-MS or MALDI-TOF mass spectrometry.
-
The observed molecular weight should correspond to the sum of the molecular weight of the unlabeled peptide and the molecular weight of the Fmoc-Trp moiety (408.45 g/mol ), minus the mass of a proton (for N-terminal labeling) or a hydrogen atom (for lysine side-chain labeling).
3. Quantification of Labeled Peptide:
-
Dissolve a known weight of the lyophilized labeled peptide in a suitable buffer.
-
Measure the absorbance at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with the molar extinction coefficient of tryptophan at 280 nm (ε ≈ 5,500 M⁻¹cm⁻¹).[13] Note that the Fmoc group also absorbs at this wavelength, so for precise quantification, a standard curve should be generated.
4. Spectroscopic Characterization:
-
Record the fluorescence excitation and emission spectra of the labeled peptide in the desired buffer using a fluorometer.
-
The excitation spectrum should show a maximum around 280 nm.
-
The emission spectrum will provide the wavelength of maximum emission (λem), which is sensitive to the peptide's local environment.[1][2][3][4]
Data Presentation
| Parameter | Unlabeled Peptide | Fmoc-Trp Labeled Peptide |
| RP-HPLC Retention Time | Varies | Increased retention time |
| Molecular Weight (Da) | M | M + 408.45 |
| Absorbance Maximum (nm) | ~220, (280 if Trp/Tyr present) | ~220, ~280 (prominent) |
| Fluorescence λex (nm) | (Varies) | ~280 |
| Fluorescence λem (nm) | (Varies) | 310 - 350 |
Applications
Fmoc-Trp labeled peptides are valuable tools for a variety of applications in research and drug development:
-
Peptide-Protein Interaction Studies: The sensitivity of tryptophan's fluorescence to its environment allows for the monitoring of binding events. A blue shift in the emission spectrum and an increase in fluorescence intensity are often observed when the peptide binds to a protein and the tryptophan residue moves into a more hydrophobic environment.[4][7]
-
Conformational Analysis: Changes in the fluorescence properties (e.g., intensity, emission wavelength, anisotropy) can provide insights into the conformational changes of a peptide upon binding to a target or in response to environmental changes.[6][7]
-
Enzyme Assays: Fmoc-Trp labeled peptides can be designed as substrates for proteases. Cleavage of the peptide can lead to a change in the fluorescence signal, enabling the continuous monitoring of enzyme activity.
-
Fluorescence Resonance Energy Transfer (FRET): Tryptophan can serve as a donor in FRET-based assays to measure distances and study molecular interactions.[14][15]
-
Cellular Uptake and Localization: The fluorescent label allows for the visualization and tracking of peptides in living cells using fluorescence microscopy.
Visualizations
References
- 1. tillhsv.lnu.se [tillhsv.lnu.se]
- 2. researchgate.net [researchgate.net]
- 3. Micro-environmental influences on the fluorescence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Contribution of Single Tryptophan Residues to the Fluorescence and Stability of Ribonuclease Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. case.edu [case.edu]
- 10. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qyaobio.com [qyaobio.com]
Application Notes and Protocols for the Synthesis of Tryptophan-Rich Peptides using Fmoc-Trp-OSu
For researchers, scientists, and drug development professionals, the synthesis of tryptophan-rich peptides is a critical yet challenging endeavor. These peptides are integral to numerous biological functions and hold significant therapeutic potential. This document provides detailed application notes and protocols for the incorporation of tryptophan using Fmoc-Trp-OSu (Nα-9-fluorenylmethyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester) in solid-phase peptide synthesis (SPPS).
Application Notes
The Significance of Tryptophan-Rich Peptides
Tryptophan, with its unique indole side chain, plays a crucial role in the structure and function of peptides and proteins.[1] Its large, planar, and electron-rich nature facilitates key interactions such as π-π stacking and cation-π interactions, which are vital for molecular recognition and binding.[1] Tryptophan-rich peptides are often found in antimicrobial peptides (AMPs), where the aromatic side chain is believed to interact with and disrupt bacterial membranes.[2] Furthermore, the incorporation of D-tryptophan can enhance a peptide's resistance to enzymatic degradation, thereby improving its in vivo half-life and therapeutic potential.[3]
Challenges in the Synthesis of Tryptophan-Containing Peptides
The synthesis of peptides containing tryptophan presents notable challenges, primarily due to the susceptibility of the indole side chain to modification.[4][5] During the acidic conditions of the final cleavage step in Fmoc-based SPPS, reactive carbocations are generated from side-chain protecting groups and scavengers.[4][6] These carbocations can alkylate the electron-rich indole nucleus of tryptophan, leading to significant impurities that are often difficult to separate from the desired peptide.[4][6]
To mitigate these side reactions, several strategies are employed:
-
Side-Chain Protection: The indole nitrogen of tryptophan can be protected, most commonly with the acid-labile tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH). This protection minimizes the risk of modification during synthesis and cleavage.[3][7]
-
Optimized Cleavage Cocktails: The use of specific scavenger cocktails during trifluoroacetic acid (TFA) cleavage is crucial. These cocktails, often containing reagents like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are designed to quench the reactive carbocations before they can react with tryptophan.[8]
The Role of this compound
This compound is an activated ester of Fmoc-protected tryptophan. The N-hydroxysuccinimide (OSu) ester is a good leaving group, facilitating the formation of a peptide bond with the free amine of the growing peptide chain on the solid support.[9] While in modern SPPS, in-situ activation methods using reagents like HBTU, HATU, or DIC/HOBt are more common due to their higher efficiency and faster reaction times, the use of pre-activated esters like this compound remains a valid, albeit more traditional, approach.[10][] The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions (typically with piperidine), ensuring the stability of acid-labile side-chain protecting groups.[12][13]
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model tryptophan-rich peptide using this compound.
Model Peptide Sequence
For the purpose of this protocol, we will synthesize a hypothetical tryptophan-rich antimicrobial peptide with the sequence: H-Lys-Trp-Trp-Gly-Leu-Trp-Leu-NH₂ .
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH
-
This compound (as an alternative for coupling tryptophan)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[8]
-
Cold diethyl ether
-
Analytical Equipment: HPLC, Mass Spectrometer
Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following protocol is based on a 0.1 mmol synthesis scale.
1. Resin Preparation
-
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 1-2 hours.
2. First Amino Acid Coupling (Fmoc-Leu-OH)
-
Drain the DMF from the swelled resin.
-
Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and agitating for 3 minutes. Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
In a separate vial, dissolve Fmoc-Leu-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin as in step 4.
3. Peptide Chain Elongation (Iterative Cycles)
Repeat the following deprotection and coupling steps for each subsequent amino acid (Gly, Trp, Leu, Trp, Trp, Lys).
a. Fmoc Deprotection:
-
Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF, DCM, and DMF.
b. Amino Acid Coupling:
Method 1: In-situ Activation (Recommended)
-
For each coupling cycle, pre-activate the corresponding Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH) with DIC/HOBt or PyBOP as described for the first amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the reaction with the Kaiser test and wash the resin upon completion.
Method 2: Using this compound (Activated Ester Coupling)
-
For the tryptophan coupling steps, dissolve this compound (3 eq.) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture for 4-12 hours at room temperature. Note: Coupling with activated esters is generally slower than with in-situ activation reagents.
-
Monitor the reaction with the Kaiser test. If incomplete, the coupling can be repeated or a capping step can be performed.
-
Wash the resin thoroughly upon completion.
4. Final Fmoc Deprotection
After the final amino acid (Fmoc-Lys(Boc)-OH) has been coupled, perform a final Fmoc deprotection as described in step 3a.
5. Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Data Presentation
The following tables provide illustrative data for the synthesis of tryptophan-rich peptides. The values are representative and can vary based on the specific peptide sequence, synthesis scale, and reagents used.
Table 1: Comparison of Coupling Reagents for Fmoc-Trp(Boc)-OH
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time (hr) | Crude Purity (%) | Reference for similar data |
| DIC/HOBt | 1:1:2 (DIPEA) | 5-10 min | 2-4 | ~85-95 | [10] |
| HBTU/DIPEA | 1:1:2 | 2-5 min | 1-2 | ~90-98 | [10] |
| PyBOP/DIPEA | 1:1:2 | 2-5 min | 1-2 | ~90-98 | |
| This compound | 1:0:0 | N/A | 4-12 | ~70-85 | Illustrative |
Table 2: Typical Yields and Purity for a Tryptophan-Rich Heptapeptide
| Parameter | Illustrative Value | Notes | Reference for similar data |
| Crude Peptide Yield | ~70-85% | Based on initial resin loading. | [1] |
| Crude Peptide Purity (by HPLC) | ~60-80% | Dependent on coupling efficiency and side reactions. | [1] |
| Final Purified Peptide Yield | ~20-40% | Post-HPLC purification. | [1] |
| Final Peptide Purity (by HPLC) | >98% | After purification. | [1] |
| Target Mass Confirmation (by MS) | Confirmed | Essential for product verification. | [1] |
Visualizations
Experimental Workflow for SPPS of Tryptophan-Rich Peptides
Caption: Workflow for Solid-Phase Peptide Synthesis of Tryptophan-Rich Peptides.
Logical Relationships in Mitigating Tryptophan Side Reactions
Caption: Strategies to Mitigate Tryptophan Side Reactions in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for N-terminal Modification of Proteins with Fmoc-Trp-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of proteins is a powerful strategy for introducing specific functionalities, such as fluorescent probes, affinity tags, or moieties that enhance therapeutic properties. The N-terminus of a protein presents a unique, single reactive site, allowing for highly specific and controlled conjugation, which is often challenging to achieve with side-chain modifications of amino acids like lysine. This document provides detailed application notes and protocols for the N-terminal modification of proteins using N-(9-fluorenylmethoxycarbonyl)-L-tryptophan N-succinimidyl ester (Fmoc-Trp-OSu).
This compound is a reagent that allows for the covalent attachment of a tryptophan residue, protected at its alpha-amino group with the fluorenylmethoxycarbonyl (Fmoc) group, to the N-terminal alpha-amino group of a protein. The N-succinimidyl ester (OSu) is a highly reactive group that efficiently forms a stable amide bond with primary amines under mild conditions. The introduced Fmoc-tryptophan moiety can serve various purposes, including acting as a bulky, hydrophobic tag to study protein folding and stability, or as a fluorescent probe, leveraging the intrinsic fluorescence of the tryptophan and Fmoc groups.
Applications
The N-terminal modification of proteins with this compound can be utilized in a variety of research and drug development applications:
-
Protein Engineering and Structure-Function Studies: The introduction of a bulky, hydrophobic Fmoc-Trp tag at the N-terminus can be used to probe the role of the N-terminal region in protein structure, stability, and function.[1] Changes in thermal stability or enzymatic activity upon modification can provide insights into the protein's structural dynamics.
-
Bioconjugation and Drug Delivery: The Fmoc-Trp moiety can serve as a handle for further chemical modifications or for the attachment of drug molecules, creating protein-drug conjugates.[1]
-
Fluorescence-Based Assays: The Fmoc group exhibits intrinsic fluorescence, which, in conjunction with the tryptophan residue, can be used to develop fluorescence-based assays for studying protein-protein interactions or protein localization.
-
Controlling Protein Self-Assembly: The hydrophobic and aromatic nature of the Fmoc-Trp tag can be exploited to induce or modulate the self-assembly of proteins into nanomaterials.
Quantitative Data Summary
While specific quantitative data for the N-terminal modification of proteins with this compound is not extensively available in the literature, the following table summarizes typical ranges for labeling efficiency and stability based on similar N-terminal modification methods using NHS esters. The actual values will be protein-dependent and require empirical determination.
| Parameter | Typical Value/Range | Conditions | Notes |
| Labeling Efficiency | 50 - 90% | pH 7.5-8.5, Room Temperature, 1-4 hours | Highly dependent on the protein's N-terminal accessibility and pKa. Optimization of pH and reagent stoichiometry is crucial. |
| Stability of the Amide Bond | High | Physiological pH (7.4) | The formed amide bond is generally stable under physiological conditions. |
| Stability of the Fmoc Group | Labile to basic conditions | pH > 9 | The Fmoc protecting group is susceptible to cleavage by primary and secondary amines (e.g., Tris buffer at high pH, piperidine).[2][3] It is stable under acidic and neutral conditions.[2][3] |
Experimental Protocols
Protocol 1: N-terminal Modification of a Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound. Optimization of the reaction conditions (e.g., molar ratio of reactants, reaction time, and temperature) is recommended for each specific protein.
Materials and Reagents:
-
Protein of interest (in a suitable buffer, e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound (store desiccated at -20°C)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filter units for buffer exchange and purification
-
Spectrophotometer for protein concentration determination
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the N-terminus for the labeling reagent. Phosphate or bicarbonate buffers are suitable alternatives.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of the labeling reagent over the protein. The optimal ratio should be determined empirically.
-
Gently mix the reaction mixture and incubate at room temperature for 1-4 hours with gentle stirring or rotation. Alternatively, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the unreacted this compound and byproducts by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using centrifugal filter units.
-
Alternatively, size-exclusion chromatography can be used for purification.
-
-
Characterization of the Modified Protein:
-
Determine the concentration of the purified, modified protein using a standard protein assay (e.g., BCA assay).
-
Assess the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the Fmoc group (around 265 nm and 300 nm) and the protein (280 nm).
-
Confirm the modification and its site-specificity using mass spectrometry (see Protocol 2).
-
Protocol 2: Characterization of N-terminally Modified Protein by Mass Spectrometry
Mass spectrometry is a crucial technique to confirm the successful N-terminal modification and to assess its specificity.[4]
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified modified protein and, if necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate).
-
-
Intact Mass Analysis (Top-Down Approach):
-
Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Compare the measured molecular weight of the modified protein with the theoretical molecular weight of the unmodified protein plus the mass of the Fmoc-Trp moiety (C₂₆H₂₀N₂O₃, MW = 408.45 g/mol ).
-
A mass shift corresponding to the addition of the Fmoc-Trp group confirms the modification. The absence of multiple additions suggests high specificity.
-
-
Peptide Mapping (Bottom-Up Approach):
-
Digest the modified and unmodified (as a control) proteins with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the N-terminal peptide in the digest of the modified protein. It should show a mass increase corresponding to the Fmoc-Trp modification.
-
Sequence the modified N-terminal peptide using MS/MS to confirm the modification site.
-
Analyze the rest of the peptides to ensure that no side-chain modifications (e.g., on lysine residues) have occurred.
-
Visualizations
Caption: Chemical reaction of this compound with a protein's N-terminus.
Caption: Experimental workflow for N-terminal protein modification.
References
Application Notes and Protocols for Fmoc-Trp-OSu Coupling with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical tool in peptide synthesis and for the modification of amine-containing molecules.[1][2][3] Fmoc-Trp-OSu, the N-hydroxysuccinimidyl (OSu) ester of Fmoc-protected tryptophan, is a valuable reagent for introducing a protected tryptophan residue onto a primary amine. The OSu ester provides a highly efficient method for forming a stable amide bond under mild conditions.[1][2]
These application notes provide detailed protocols and technical information for the successful coupling of this compound to primary amines in a solution-phase reaction. Guidance on indole side-chain protection, reaction optimization, and product purification is also included.
Reaction Mechanism and Workflow
The coupling of this compound with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the activated carbonyl carbon of the OSu ester. The N-hydroxysuccinimide is an excellent leaving group, facilitating the formation of a stable amide bond. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize any acid formed and to ensure the primary amine is in its free base form.
Logical Workflow of this compound Coupling
Caption: General workflow for the solution-phase coupling of this compound.
Indole Side-Chain Protection
The indole side chain of tryptophan is susceptible to oxidation and alkylation under certain conditions, particularly during subsequent deprotection steps in peptide synthesis that utilize strong acids.[4] For many applications, especially those involving further chemical transformations, protection of the indole nitrogen is highly recommended. The most common protecting group for the tryptophan indole is the tert-butoxycarbonyl (Boc) group.[5] The use of Fmoc-Trp(Boc)-OSu minimizes side reactions and leads to purer products.
Experimental Protocols
Materials and Reagents
-
Fmoc-Trp(Boc)-OSu or this compound
-
Primary amine substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol for Solution-Phase Coupling of Fmoc-Trp(Boc)-OSu with a Primary Amine
-
Preparation of Amine Substrate:
-
Dissolve the primary amine substrate (1.0 equivalent) in anhydrous DMF.
-
If the amine is provided as a salt (e.g., hydrochloride or trifluoroacetate), add 1.1 equivalents of a non-nucleophilic base such as DIPEA or TEA and stir for 10-15 minutes at room temperature.
-
-
Reaction Setup:
-
In a separate flask, dissolve Fmoc-Trp(Boc)-OSu (1.1 to 1.5 equivalents) in anhydrous DMF.
-
Slowly add the Fmoc-Trp(Boc)-OSu solution to the stirring solution of the primary amine.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the amine.
-
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or another suitable solvent system.
-
Alternatively, the product may be purified by crystallization if it is a solid.
-
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Data Presentation
The following tables provide representative data for the properties of the starting material and expected outcomes of the coupling reaction. Actual results may vary depending on the specific primary amine used and the reaction conditions.
Table 1: Physicochemical Properties of Fmoc-Trp(Boc)-OH
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₂O₆[5] |
| Molecular Weight | 526.58 g/mol [7] |
| Appearance | White to off-white powder[7] |
| Solubility | Soluble in DMF, DMSO, DCM[7] |
| Storage Temperature | 2-8°C[5][7] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Expected Outcome |
| Equivalents of Fmoc-Trp(Boc)-OSu | 1.1 - 1.5 | High coupling efficiency |
| Equivalents of Base (if needed) | 1.1 | Neutralization of acid, promoting reaction |
| Solvent | Anhydrous DMF or DCM | Good solubility of reactants |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for most couplings |
| Reaction Time | 2 - 24 hours | Reaction completion |
| Typical Yield | > 85% | Dependent on amine and purification |
| Expected Purity (post-purification) | > 95% (by HPLC) | High purity product |
Troubleshooting and Side Reactions
Diagram of Potential Side Reactions
Caption: Potential side reactions in this compound coupling.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive this compound (hydrolyzed). Low reactivity of the primary amine. | Use fresh, high-quality this compound. Increase reaction time and/or temperature. Use a higher excess of this compound. |
| Presence of Fmoc-Trp-OH in Product | Hydrolysis of this compound. | Use anhydrous solvents and reagents. |
| Multiple Products Observed | Side reactions involving the tryptophan indole. | Use Fmoc-Trp(Boc)-OSu to protect the indole nitrogen. |
| Difficulty in Purification | Byproducts with similar polarity to the desired product. | Optimize the chromatographic separation conditions. Consider crystallization as an alternative purification method. |
Conclusion
The coupling of this compound with primary amines is a robust and efficient method for the introduction of a protected tryptophan residue. By using high-quality reagents, anhydrous conditions, and appropriate monitoring, high yields of the desired product can be achieved. The use of Fmoc-Trp(Boc)-OSu is strongly recommended to prevent side reactions associated with the tryptophan indole. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the successful application of this important bioconjugation reaction.
References
Application Notes and Protocols for Fmoc-Trp-OSu in Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fmoc-Protected Tryptophan in Peptide Drug Discovery
The synthesis of therapeutic peptides is a cornerstone of modern drug discovery, offering highly specific and potent molecules with fewer side effects than traditional small-molecule drugs.[1] The Solid-Phase Peptide Synthesis (SPPS) method, particularly the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, is the predominant technique for assembling these complex molecules.[2][3] Within this framework, activated amino acids are crucial building blocks.
Fmoc-Trp-OSu, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan succinimidyl ester, is an activated form of the amino acid Tryptophan.[4] The Fmoc group protects the alpha-amino group to prevent unwanted reactions during peptide chain elongation, while the succinimidyl ester (OSu) is a good leaving group that facilitates the efficient formation of a peptide bond.[1][5]
The incorporation of Tryptophan into a peptide sequence can be critical for its biological function. However, the indole side chain of Tryptophan is susceptible to modification under the acidic conditions often used for cleavage from the solid support.[6] To circumvent this, the indole nitrogen is frequently protected, most commonly with a tert-butyloxycarbonyl (Boc) group. Therefore, Fmoc-Trp(Boc)-OH is often the preferred reagent in SPPS, used in conjunction with coupling activators to form the reactive species in situ.[7][8] These application notes will cover the strategic use of Fmoc-protected Tryptophan, including these more stable and widely used derivatives, in the synthesis of bioactive peptides.
Application Notes
Core Application: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected Tryptophan is a fundamental reagent for the SPPS of peptides intended for therapeutic use, where high purity and precise structure are essential.[9] The Fmoc-SPPS cycle is an iterative process involving two key steps:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[1][10]
-
Coupling: The next Fmoc-protected amino acid (such as Fmoc-Trp(Boc)-OH) is activated and coupled to the newly exposed amine, extending the peptide chain.[11]
This cycle is repeated until the desired peptide sequence is assembled. The mild, base-labile nature of the Fmoc group is orthogonal to the acid-labile protecting groups used for amino acid side chains (like Boc on the Trp indole) and the linker attaching the peptide to the resin, ensuring the integrity of the peptide during synthesis.[9]
Enhancing Therapeutic Properties of Peptides
The strategic incorporation of Tryptophan, particularly its D-enantiomer (D-Trp), is a powerful technique in medicinal chemistry to improve the pharmacokinetic profiles of peptide drugs.[6]
-
Increased Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. Introducing a D-amino acid like D-Trp renders the peptide resistant to enzymatic degradation, significantly prolonging its in-vivo half-life.[6]
-
Conformational Constraint: The bulky indole side chain of D-Trp can force the peptide into a specific three-dimensional structure. This can lead to higher receptor binding affinity and selectivity.[6]
Applications in Therapeutic Areas
-
Oncology: Tryptophan-containing peptides are central to the development of cancer therapeutics. For example, Triptorelin , a gonadotropin-releasing hormone (GnRH) analog, contains a D-Trp residue at position 6.[6] This modification significantly increases its potency and duration of action for treating hormone-responsive cancers like prostate cancer. Furthermore, the tryptophan catabolism pathway is itself a target in cancer therapy, particularly in triple-negative breast cancer and ovarian cancer, making peptides that interact with this pathway valuable research tools and potential drugs.[12][13]
-
Endocrinology: Analogs of Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes often incorporate tryptophan residues, and their synthesis relies on Fmoc-protected building blocks like Fmoc-Trp(Boc)-OH.[8][14] Octreotide , a synthetic analog of the hormone somatostatin, also features a D-Trp residue to enhance its stability and is used to treat acromegaly and certain tumors.[6]
-
Neurology: The tryptophan kynurenine metabolic pathway is closely linked to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[15] Peptides designed to modulate this pathway or interact with neurological targets like the α7 nicotinic acetylcholine receptor often contain Tryptophan and are synthesized using Fmoc-SPPS.[15][16]
Quantitative Data
Quantitative parameters are essential for reproducibility in peptide synthesis. The tables below summarize key data for Fmoc-protected Tryptophan and typical SPPS reaction conditions.
Table 1: Chemical Properties of Fmoc-Protected Tryptophan Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
|---|---|---|---|---|
| Fmoc-L-Trp-OSu | 84771-20-0 | C₃₀H₂₅N₃O₆ | 523.52[4] | N-terminal protection and activation of Tryptophan. |
| Fmoc-D-Trp-OSu | 174080-12-7 | C₃₀H₂₅N₃O₆ | 523.54[17] | Incorporation of D-Tryptophan for enhanced stability. |
| Fmoc-L-Trp(Boc)-OH | 143824-78-6 | C₃₁H₃₀N₂O₆ | 526.57[18] | Standard for SPPS; prevents side reactions on the indole ring.[7][8] |
Table 2: Typical Reaction Parameters for Fmoc-SPPS Cycle
| Step | Reagent / Condition | Molar Equivalents (vs. Resin Capacity) | Typical Duration | Typical Yield/Efficiency |
|---|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 5-15 min[10][19] | >99.5% |
| Amino Acid Coupling | Fmoc-AA-OH | 3 - 5 | 1 - 4 hours[20] | >99%[] |
| Coupling Activator (e.g., HBTU/HCTU) | 3 - 5 | 1 - 4 hours[20] | >99%[] | |
| Base (e.g., DIPEA/Collidine) | 6 - 10 | 1 - 4 hours | >99% |
| Final Cleavage (Trp-peptides) | TFA/TIS/Water (95:2.5:2.5) | N/A | 2 - 3 hours[10][22] | Variable; sequence-dependent |
Experimental Protocols
General Protocol: Automated Fmoc-SPPS of a Tryptophan-Containing Peptide
This protocol describes the general steps for synthesizing a peptide containing a Tryptophan residue on an automated peptide synthesizer using Rink Amide resin (for a C-terminally amidated peptide).
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids, including Fmoc-Trp(Boc)-OH
-
Coupling/Activation Solution: 0.5 M HCTU in DMF
-
Base: 2.0 M DIPEA in NMP
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Preparation: Swell the Rink Amide AM resin in DMF for 1-2 hours in the synthesizer's reaction vessel.[6]
-
First Amino Acid Coupling:
-
Perform an initial Fmoc deprotection on the Rink Amide linker using the deprotection solution.
-
Couple the first Fmoc-protected amino acid (C-terminal residue) using 3-5 equivalents of the amino acid, activator, and base. Allow to react for 1-2 hours.
-
-
Iterative Chain Elongation (SPPS Cycle): For each subsequent amino acid, including Fmoc-Trp(Boc)-OH, perform the following automated cycle:
-
Wash: Wash the resin thoroughly with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.[19]
-
Wash: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling: Add the next Fmoc-amino acid (3-5 eq.), activator (3-5 eq.), and base (6-10 eq.). Mix for 1-4 hours.[20]
-
Wash: Wash the resin with DMF.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection cycle as described above.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Example Protocol: Synthesis of Triptorelin
Triptorelin is a decapeptide containing a D-Tryptophan residue. Its sequence is: pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂. This protocol outlines its manual synthesis.[6]
Procedure:
-
Resin Preparation: Swell Rink Amide AM resin in DMF.
-
First Amino Acid Coupling (Fmoc-Gly-OH): Couple Fmoc-Gly-OH to the resin using a standard procedure with HBTU/HOBt/DIPEA as activators in DMF.
-
Stepwise Elongation: Perform sequential Fmoc deprotection (20% piperidine in DMF) followed by coupling of the subsequent amino acids in order: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH , Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and finally Pyroglutamic acid (pGlu). Each coupling step should be monitored for completion (e.g., using a Kaiser test).
-
Cleavage from Resin: After completing the sequence, wash the peptide-resin with DCM and dry. Cleave the peptide from the resin using a cleavage cocktail suitable for Trp and Arg-containing peptides, such as TFA/TIS/Water/Thioanisole (90:5:3:2), for 3-4 hours.[6]
-
Purification: Precipitate the crude peptide in cold ether, dry, and purify by RP-HPLC to obtain the final Triptorelin peptide.
Visualizations: Workflows and Signaling Pathways
General Fmoc-SPPS Workflow
Triptorelin Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Blocking Tryptophan Catabolism Reduces Triple-Negative Breast Cancer Invasive Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news.cuanschutz.edu [news.cuanschutz.edu]
- 14. omizzur.com [omizzur.com]
- 15. news-medical.net [news-medical.net]
- 16. kb.osu.edu [kb.osu.edu]
- 17. 174080-12-7|Fmoc-D-Trp-OSu|BLD Pharm [bldpharm.com]
- 18. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 19. chempep.com [chempep.com]
- 20. chem.uci.edu [chem.uci.edu]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Trp-OSu in Site-Specific Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Trp-OSu, or Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester, is a high-purity activated amino acid derivative primarily utilized in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for the efficient formation of amide bonds with primary and secondary amines, while the fluorenylmethyloxycarbonyl (Fmoc) group offers a stable, base-labile protecting group for the α-amino group. This combination makes this compound a critical reagent for the precise incorporation of tryptophan residues into synthetic peptides.
While its principal application lies in the stepwise synthesis of peptides, the reactivity of the OSu group also allows for its use in the site-specific labeling of biomolecules, such as proteins and other amine-containing molecules, at their N-terminus or the ε-amino group of lysine residues. This document provides detailed application notes and protocols for the use of this compound in both peptide synthesis and direct biomolecule conjugation.
Core Principles
The utility of this compound in bioconjugation is centered on two key chemical features:
-
N-Hydroxysuccinimide (NHS) Ester Reactivity : The OSu group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines (e.g., the N-terminus of a protein or the side chain of lysine). This reaction proceeds efficiently under mild basic conditions (pH 7.5-8.5) to form a stable amide bond.
-
Fmoc Protection and Deprotection : The Fmoc group protects the α-amino group of the tryptophan, preventing unwanted polymerization during conjugation. This protecting group is stable to acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, via a β-elimination mechanism.[1][2][3] This property is fundamental to its use in iterative peptide synthesis.
Applications
-
Solid-Phase Peptide Synthesis (SPPS) : The primary application of this compound is as a building block for the incorporation of tryptophan into synthetic peptides. These tryptophan-containing peptides can be used as research tools, therapeutic candidates, or as standards for quantitative proteomics.
-
N-Terminal and Lysine Labeling of Proteins : this compound can be used to attach a tryptophan residue to the N-terminus of a protein or to accessible lysine side chains. The introduced tryptophan can serve as an intrinsic fluorescent probe or a site for further modification.
-
Introduction of a Bioorthogonal Handle : While this compound itself is not bioorthogonal, the tryptophan residue can be a precursor for further modifications, or the Fmoc group can be deprotected to reveal a primary amine for subsequent specific ligations.
-
Drug Development : In the synthesis of peptide-based therapeutics, this compound is instrumental.[3] The precise control offered by Fmoc chemistry ensures the high purity and structural integrity of the final peptide drug.[4][5]
Data Presentation
Table 1: Representative Quantitative Data for this compound in Labeling Applications
| Parameter | Solid-Phase Peptide Synthesis (Coupling) | Direct Protein Labeling (N-terminus/Lysine) |
| Typical Molar Excess of Reagent | 1.5 - 3 equivalents (relative to resin loading) | 10 - 20 equivalents (relative to protein) |
| Typical Reaction Time | 1 - 2 hours | 1 - 4 hours |
| Typical pH | Not applicable (non-aqueous) | 7.5 - 8.5 |
| Coupling/Labeling Efficiency | >99% (monitored by Kaiser test) | 50 - 80% (dependent on protein and site accessibility) |
| Stability of Linkage (Amide Bond) | Highly stable | Highly stable |
Note: Data for direct protein labeling is representative and can vary significantly based on the specific protein, buffer conditions, and stoichiometry.
Experimental Protocols
Protocol 1: Incorporation of Tryptophan into a Peptide using this compound in Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for adding a tryptophan residue to a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dipeptide-resin with a free N-terminal amine
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes to remove the N-terminal Fmoc group.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Dissolve this compound (2 equivalents relative to the resin loading capacity) in DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A yellow or colorless result indicates a complete reaction. A blue or purple color indicates an incomplete reaction, and the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Protocol 2: Site-Specific Labeling of a Protein with this compound
This protocol provides a general method for labeling the N-terminus and accessible lysine residues of a protein in solution.
Materials:
-
This compound
-
Purified protein with at least one primary amine available for labeling
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Confirm the labeling efficiency and site of modification using techniques such as mass spectrometry (to determine the mass shift corresponding to the addition of the Fmoc-Trp moiety) and peptide mapping.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Workflow for Direct Protein Labeling with this compound.
References
Application Notes and Protocols for the Synthesis of Fmoc-Trp-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu) is a critical activated building block in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester provides a highly reactive acylating agent that readily couples with the free amino group of a resin-bound peptide chain, forming a stable amide bond. The use of pre-activated esters like this compound can improve coupling efficiency, particularly for sterically hindered amino acids or aggregation-prone sequences. This document provides detailed protocols for the synthesis of this compound from Fmoc-Trp-OH, focusing on reaction conditions to achieve optimal yield and purity.
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes key reaction parameters and their impact on the synthesis, based on established methods for activating Nα-protected amino acids.
| Parameter | Condition | Expected Outcome & Remarks |
| Starting Material | Fmoc-L-Trp-OH | High purity starting material is essential for a clean reaction. |
| Activating Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Efficiently promotes the formation of the OSu ester. A common side product is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can be removed by filtration.[1] |
| N,N'-Diisopropylcarbodiimide (DIC) | An alternative to DCC, with the resulting diisopropylurea being more soluble in some organic solvents, which can simplify purification. | |
| Activating Additive | N-Hydroxysuccinimide (NHS or HOSu) | Forms the desired active ester with the carboxylic acid of Fmoc-Trp-OH.[2] Its water solubility can be advantageous during workup.[2] |
| Stoichiometry | Fmoc-Trp-OH : NHS : DCC | 1 : 1.1 : 1.1 (equivalents) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are crucial. These solvents are effective for dissolving the reactants and for the precipitation of the DCU byproduct.[3] |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[4] Lower temperatures can help to minimize potential side reactions.[4] |
| Reaction Time | 4 - 12 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion. |
| Work-up | Filtration and Crystallization/Chromatography | Filtration is used to remove the precipitated DCU. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[5][6] |
| Purity Analysis | HPLC, NMR, Mass Spectrometry | To confirm the identity and purity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound using DCC and NHS
This protocol details the synthesis of this compound from Fmoc-Trp-OH using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-hydroxysuccinimide (NHS) in dichloromethane (DCM).
Materials:
-
Nα-Fmoc-L-Tryptophan (Fmoc-Trp-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-Trp-OH (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Addition of DCC: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled Fmoc-Trp-OH and NHS solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, and then let it warm to room temperature (20-25°C). Continue stirring for an additional 4-10 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is complete when the starting Fmoc-Trp-OH spot has disappeared.
-
Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Potential Side Reactions and Troubleshooting
-
N-acylurea Formation: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[4] This byproduct can be difficult to remove. Performing the reaction at lower temperatures and ensuring the efficient removal of DCU can minimize this.
-
Racemization: While generally low for this type of reaction, racemization can be a concern. The use of coupling additives like HOBt is known to suppress racemization in peptide synthesis, though it is not typically required for OSu ester formation.[7]
-
Indole Ring Modification: The indole side chain of tryptophan is susceptible to modification under certain conditions, particularly acidic environments.[8][9] During this synthesis, which is performed under neutral to slightly acidic conditions (due to the presence of NHS), significant modification of the indole ring is not expected. However, it is good practice to use high-purity reagents and anhydrous conditions to prevent any unforeseen side reactions.
By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize high-purity this compound for their peptide synthesis needs.
References
- 1. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 2. N-Hydroxysuccinimide - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. CN101096356B - Purification technique of 9-fluorenylmethoxycarbon succinimide ester - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-Trp-OSu
This guide provides troubleshooting advice and answers to frequently asked questions regarding low coupling efficiency when using Fmoc-Trp-OSu in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide for Low Coupling Efficiency
Low coupling efficiency with this compound can manifest as a positive Kaiser test after the coupling step, leading to deletion sequences in the final peptide product. The following sections address common causes and provide systematic solutions.
Question: My Kaiser test is blue after coupling with this compound. What should I do?
A blue color in the Kaiser test indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.[1][2] Follow this troubleshooting workflow to diagnose and resolve the issue.
Actionable Steps:
-
Recouple: If the initial Kaiser test indicates incomplete coupling, the first step is to perform a second coupling.[1] Prepare a fresh solution of this compound and repeat the coupling step.
-
Monitor Again: After the second coupling, perform another Kaiser test. If the test is negative (yellow beads), the reaction is complete, and you can proceed.[1]
-
Cap Unreacted Sites: If the Kaiser test remains positive after recoupling, it suggests a more significant issue. To prevent the formation of deletion peptide impurities, any remaining unreacted amines should be permanently blocked or "capped."[1] This is typically done using acetic anhydride.
-
Optimize for Future Syntheses: A persistent positive Kaiser test indicates that the current protocol is not optimal. For subsequent syntheses involving tryptophan, consider switching to a more powerful coupling strategy from the outset.
Question: Why is my this compound not dissolving properly in DMF?
Poor solubility can lead to an insufficient concentration of the activated amino acid, resulting in an incomplete reaction.[3]
-
Cause: While many Fmoc-amino acids have good solubility in DMF, factors like solvent quality, temperature, and the inherent properties of the protected amino acid can lead to dissolution issues.[4][] The indole side chain of tryptophan can also contribute to aggregation.[6]
-
Solution:
-
Use High-Quality Solvent: Ensure you are using a high-purity, amine-free grade of DMF.[4]
-
Use Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to help break up solid particles and enhance dissolution.[4]
-
Gentle Warming: Gently warm the solution to approximately 37°C to increase solubility. Avoid excessive heat.[4]
-
Add a Co-solvent: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly improve the solubility of difficult-to-dissolve Fmoc-amino acids.[4]
-
| Solvent | Abbreviation | Type | General Solubility for Fmoc-Trp Derivatives |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Highly Soluble |
| Dichloromethane | DCM | Nonpolar | Soluble |
This table provides a general guide; empirical determination is always recommended.[4]
Question: Could peptide aggregation be causing the low coupling efficiency?
Yes, as the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, making the N-terminal amine inaccessible.[7][8]
-
Cause: Aggregation is often sequence-dependent, particularly with hydrophobic residues.[8] The resin failing to swell properly is a key indicator of aggregation.[8]
-
Solution:
-
Change Solvent: Switching the coupling solvent from DMF to NMP or adding DMSO can help disrupt the hydrogen bonds that cause aggregation.[1][8]
-
Increase Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can often overcome aggregation-related issues. Microwave peptide synthesizers offer precise temperature control for this purpose.[9][10]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt peptide secondary structures.
-
Frequently Asked Questions (FAQs)
Q1: Are this compound esters the best choice for coupling tryptophan?
Fmoc-amino acid N-hydroxysuccinimide (OSu) esters have seen limited application in modern SPPS.[11] While they are stable and isolable, they are generally less reactive than the intermediates formed by more potent onium salt-based coupling reagents.[12] For a residue like tryptophan, which can be challenging, using a more powerful activation method is highly recommended to ensure high coupling efficiency.
Q2: What are the best alternative coupling reagents for Fmoc-Tryptophan?
For difficult couplings, including sterically hindered or aggregation-prone sequences, onium salt-based reagents are superior.[7]
| Reagent Class | Examples | Advantages |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Highly efficient, fast reaction times, suppress racemization.[7][13] |
| Phosphonium | PyBOP, PyAOP | Excellent for difficult couplings; can be used in excess without risk of guanidinylation side reactions.[7] |
| Carbodiimide + Additive | DIC + Oxyma Pure | A robust and cost-effective combination that minimizes racemization.[12] |
Recommendation: For tryptophan, starting with a HATU- or HBTU-mediated coupling is a reliable strategy to ensure high efficiency.
Q3: Are there any specific side reactions for tryptophan I should be aware of?
Yes, the indole side chain of tryptophan is susceptible to modification, particularly under acidic conditions.
-
Alkylation during Cleavage: During the final cleavage from the resin with trifluoroacetic acid (TFA), reactive carbocations generated from side-chain protecting groups can alkylate the tryptophan indole ring.[14][15] This can be minimized by using a "scavenger" cocktail in the cleavage solution. Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT).[16][17]
-
Modification by Arginine Protecting Groups: In sequences containing both tryptophan and arginine, the arginine protecting group (e.g., Pmc) can sometimes be transferred to the tryptophan indole ring during acid cleavage.[11][16]
Q4: How do I perform and interpret a Kaiser test?
The Kaiser test is a sensitive qualitative test for the presence of primary amines.[2] A positive result (blue) after a coupling step indicates an incomplete reaction, while a negative result (yellow) indicates completion.[2]
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin.[2][18]
Reagents:
-
Solution A: 1.0 mL of a 0.001M KCN solution in water diluted with 49 mL of pyridine.[2]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[2]
Procedure:
-
Place a small sample of peptide-resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.[18]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results: [18]
-
Intense Blue Solution & Beads: Failed coupling.
-
Light Blue Solution, Dark Blue Beads: Incomplete coupling; recouple.
-
Colorless/Yellow Solution & Beads: Complete coupling.
Protocol 2: Capping with Acetic Anhydride
This protocol is used to block unreacted amines after an incomplete coupling reaction.
Reagents:
-
Capping Solution: Acetic Anhydride / DIPEA / DMF in a 1:2:3 ratio.
Procedure:
-
After the final coupling attempt, wash the resin thoroughly with DMF (3 times).
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[9]
-
Drain the capping solution and wash the resin thoroughly with DMF (4 times) to remove all traces of the capping reagents.[9]
-
The resin is now ready for the next Fmoc deprotection step in the sequence.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Fmoc-Trp-OSu and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Trp-OSu and its derivatives. The information provided addresses common side reactions and byproduct formation encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using Fmoc-OSu for Fmoc-protection?
A1: A prevalent side reaction is the formation of Fmoc-β-alanine (Fmoc-β-Ala-OH) and related impurities. This occurs through a Lossen-type rearrangement of the Fmoc-OSu reagent itself.[1][2][3] This impurity can be incorporated into the peptide chain, leading to insertion mutants.[1][4]
Q2: How can I detect the presence of Fmoc-β-Ala-OH in my Fmoc-amino acid stock or reaction mixture?
A2: The most effective method for detecting Fmoc-β-Ala-OH and other impurities is High-Performance Liquid Chromatography (HPLC).[5] By comparing the chromatogram of your sample to a known standard of Fmoc-β-Ala-OH, you can identify and quantify this impurity. Mass spectrometry (MS) can also be used to confirm the identity of the unexpected peaks.
Q3: I'm observing a significant amount of a side product with a mass increase of +106 Da when synthesizing a tryptophan-containing peptide on Wang resin. What is the likely cause?
A3: This side product is likely due to the alkylation of the tryptophan indole ring by the linker from the Wang resin during TFA cleavage.[6][7] This can occur regardless of the scavenger used and is more prevalent when tryptophan is not the C-terminal residue.[6][7]
Q4: Why is it recommended to use Fmoc-Trp(Boc)-OH instead of Fmoc-Trp-OH in solid-phase peptide synthesis (SPPS)?
A4: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of tryptophan in Fmoc-Trp(Boc)-OH serves as a crucial protecting group.[8][9][10] It minimizes side reactions such as alkylation and sulfonation of the electron-rich indole ring, especially during the acidic conditions of TFA cleavage.[8][9][10] This is particularly important when the peptide sequence also contains arginine residues, as byproducts from arginine deprotection can react with unprotected tryptophan.[8][9] Using Fmoc-Trp(Boc)-OH leads to purer crude peptides and higher yields.[8][9]
Q5: Can impurities in my this compound or Fmoc-Trp(Boc)-OH starting material affect my peptide synthesis?
A5: Yes, impurities in the starting material can significantly impact the outcome of your synthesis. Common impurities include:
-
Free (unprotected) Tryptophan: Can lead to double insertions of tryptophan into the peptide sequence.
-
Dipeptide (Fmoc-Trp-Trp-OH): Can also result in the incorporation of an extra amino acid.
-
Acetic Acid: Even trace amounts can act as a chain terminator, leading to truncated peptide sequences.[11]
It is crucial to use high-purity Fmoc-amino acids (≥99% by HPLC) for successful peptide synthesis.[5][11]
Troubleshooting Guides
Issue 1: Detection of Fmoc-β-Alanine Impurity
Symptoms:
-
An unexpected peak is observed in the HPLC analysis of the crude peptide, often eluting close to the main product.
-
Mass spectrometry analysis of the impurity corresponds to the mass of the desired peptide plus a β-alanine residue.
Troubleshooting Workflow:
Detailed Steps:
-
Confirm Impurity Identity: Use LC-MS to confirm that the mass of the impurity corresponds to the desired peptide with an additional β-alanine residue.
-
Analyze Starting Materials: Run an HPLC analysis of your Fmoc-Trp(Boc)-OH (or other Fmoc-amino acid) stock to check for pre-existing Fmoc-β-Ala-OH or Fmoc-β-Ala-Trp-OH impurities.
-
Optimize Reaction Conditions: If the impurity is formed during the reaction, consider the following optimizations for the Fmoc-protection step:
-
Lower the temperature: Perform the reaction at 0°C to reduce the rate of the Lossen rearrangement.
-
Control pH: Maintain the pH in the range of 8.5-9.5. Highly basic conditions can promote the side reaction.
-
Slow Addition: Add the Fmoc-OSu reagent slowly and portion-wise to the amino acid solution.
-
-
Purification: If the impurity is present, it can often be separated from the desired product by preparative reverse-phase HPLC.
-
Alternative Reagents: For particularly sensitive syntheses, consider using an alternative Fmoc-protection reagent that is less prone to this rearrangement, such as Fmoc-Cl or Fmoc-OPhth.
Issue 2: Tryptophan Indole Side-Chain Modification
Symptoms:
-
HPLC analysis of the cleaved peptide shows multiple peaks around the expected product peak.
-
Mass spectrometry reveals species with mass additions corresponding to alkylation (+57 for t-butyl, +106 for Wang linker fragment) or sulfonation.
Troubleshooting Workflow:
Detailed Steps:
-
Confirm Use of Fmoc-Trp(Boc)-OH: Ensure that you are using Fmoc-Trp(Boc)-OH for all tryptophan residues in your sequence to protect the indole side chain. If not, switching to the Boc-protected version is the most effective solution.[8][9][10]
-
Optimize the Cleavage Cocktail: The composition of the TFA cleavage cocktail is critical for minimizing tryptophan modification.
-
Use appropriate scavengers: A common and effective scavenger cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). TIS is a very efficient scavenger for the carbocations that cause alkylation.
-
For peptides with Arg(Pbf/Pmc) and Trp: The use of scavengers like 1,2-ethanedithiol (EDT) can be beneficial, but care must be taken as some scavengers can also lead to side reactions.
-
-
Control Cleavage Conditions:
-
Minimize cleavage time: Perform test cleavages to determine the minimum time required for complete deprotection of all protecting groups. Prolonged exposure to TFA can increase the likelihood of side reactions.
-
Perform cleavage at room temperature: Avoid heating during cleavage unless absolutely necessary, as elevated temperatures can accelerate side reactions.
-
-
Purification: Alkylated and other modified peptides can usually be separated from the target peptide by reverse-phase HPLC.
Quantitative Data Summary
Table 1: Common Impurities in Fmoc-Amino Acids and Their Potential Impact
| Impurity | Typical Specification | Potential Impact on Peptide Synthesis | Mitigation Strategy |
| Fmoc-β-Ala-OH | ≤ 0.1% | Insertion of an additional β-alanine residue. | Use high-purity Fmoc-amino acids; optimize Fmoc-protection conditions (lower temperature, controlled pH). |
| Dipeptide (Fmoc-Xaa-Xaa-OH) | ≤ 0.1% | Double insertion of the target amino acid. | Use Fmoc-OSu instead of Fmoc-Cl for protection; purchase high-purity reagents. |
| Free Amino Acid | ≤ 0.2% | Double insertion of the target amino acid; destabilization of the Fmoc-amino acid during storage. | Ensure complete reaction during Fmoc-protection; use freshly purchased, high-purity reagents. |
| Acetic Acid | ≤ 0.02% | Chain termination, leading to truncated peptide sequences.[11] | Use high-purity solvents and reagents; avoid prolonged storage of Fmoc-amino acids. |
Experimental Protocols
Protocol 1: HPLC Analysis for Fmoc-β-Alanine Impurity
This protocol outlines a general method for the detection of Fmoc-β-Ala-OH in an Fmoc-amino acid sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Fmoc-amino acid sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Prepare a standard solution of Fmoc-β-Ala-OH at a known concentration (e.g., 0.1 mg/mL) in the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard Fmoc-β-Ala-OH solution to determine its retention time.
-
Inject the sample solution.
-
Compare the chromatograms. The presence of a peak at the same retention time as the standard indicates the presence of the Fmoc-β-Ala-OH impurity.
-
Quantify the impurity by comparing the peak area to that of the standard.
-
Protocol 2: Optimized TFA Cleavage for Tryptophan-Containing Peptides
This protocol is designed to minimize side-chain modification of tryptophan during cleavage from the resin.
-
Resin Preparation:
-
Wash the peptide-resin (e.g., 100 mg) with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to approximately half its volume under a gentle stream of nitrogen.
-
Add cold diethyl ether (10 mL) to the concentrated filtrate to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and MS to check for purity and the presence of any side products.
-
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. merckmillipore.com [merckmillipore.com]
How to avoid racemization when using Fmoc-Trp-OSu
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization when using Fmoc-Trp-OSu in peptide synthesis.
Troubleshooting Guide
Issue: High Levels of Racemization Detected After Coupling this compound
Q1: What are the primary causes of tryptophan racemization during peptide synthesis?
Racemization of an amino acid, the conversion of a pure L- or D-enantiomer into a mixture of both, is a significant side reaction in peptide synthesis. For this compound, as with other activated amino acids, racemization primarily occurs through two mechanisms[1][2]:
-
Oxazolone Formation: The activated carboxyl group of this compound can cyclize to form a planar oxazolone intermediate. This intermediate readily loses the stereochemical information at the α-carbon, and subsequent reaction with the amine component of the peptide chain can lead to the incorporation of both L- and D-tryptophan[3].
-
Direct Enolization: In the presence of a base, the α-proton of the activated tryptophan can be directly abstracted, forming a planar enolate intermediate, which also leads to loss of stereochemical integrity[1].
Several factors can exacerbate racemization, including the choice of base, coupling reagents, temperature, and solvent[4].
Q2: My final peptide contains a significant amount of D-Tryptophan. How can I troubleshoot this?
To minimize tryptophan racemization when using this compound, a systematic evaluation of your experimental conditions is recommended. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for addressing tryptophan racemization.
Frequently Asked Questions (FAQs)
Q3: Is this compound particularly prone to racemization?
While any activated amino acid can undergo racemization, certain residues are more susceptible. Histidine and cysteine are well-known for their high propensity for racemization[5]. While not as extensively studied as histidine or cysteine in the context of racemization, the use of pre-activated esters like this compound can increase the risk, especially with prolonged reaction times or in the presence of strong bases[6]. Protecting the indole nitrogen of tryptophan, for instance with a Boc group (Fmoc-Trp(Boc)-OH), can help prevent certain side reactions, although its direct impact on racemization during coupling is less clear[5].
Q4: Which bases are recommended to minimize racemization with this compound?
The basicity and steric hindrance of the base used during coupling play a crucial role in the extent of racemization[4].
-
Less Hindered, Stronger Bases: Bases like triethylamine (TEA) are generally not recommended as their smaller steric bulk and higher basicity can accelerate racemization.
-
Hindered, Weaker Bases: N,N-diisopropylethylamine (DIEA) is a commonly used base, but for sensitive couplings, even weaker and more sterically hindered bases are preferable.
-
Recommended Alternatives: N-methylmorpholine (NMM) and 2,4,6-collidine are weaker bases that have been shown to reduce racemization in peptide couplings[4][7].
Q5: Should I use coupling additives with this compound?
While this compound is already an active ester, the use of racemization-suppressing additives is still a good practice, especially if you are experiencing issues. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can reduce racemization by promoting the formation of less reactive, but still efficient, active esters in situ, which are less prone to cyclization into oxazolones[3][5].
Q6: How can I detect and quantify tryptophan racemization in my synthetic peptide?
The most reliable method for quantifying tryptophan racemization is through chiral high-performance liquid chromatography (HPLC)[8][9]. This involves:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed back to its constituent amino acids. Acid hydrolysis is common, but care must be taken as it can degrade tryptophan. Alkaline hydrolysis or hydrolysis with methanesulfonic acid can be used as alternatives to better preserve the tryptophan structure[8][10].
-
Chiral Separation: The resulting amino acid mixture is then analyzed on a chiral HPLC column. These columns are designed to separate enantiomers, allowing for the quantification of both L- and D-tryptophan.
-
Detection: Fluorescence detection is often used for tryptophan due to its native fluorescence, providing high sensitivity[8].
Quantitative Data Summary
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions. While specific quantitative data for this compound is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of factors influencing racemization for sensitive amino acids, which can be extrapolated to tryptophan.
| Factor | Condition/Reagent | Relative Racemization Risk | Comments |
| Base | Triethylamine (TEA) | High | Not recommended for sensitive couplings[4]. |
| N,N-Diisopropylethylamine (DIEA) | Moderate | Commonly used, but can still lead to racemization[3]. | |
| N-Methylmorpholine (NMM) | Low | Weaker base, good alternative to DIEA[4]. | |
| 2,4,6-Collidine | Low | Sterically hindered and weak base, effective at reducing racemization[7]. | |
| Coupling Strategy | Pre-activated Ester (e.g., OSu) | Moderate to High | Risk increases with longer reaction times and stronger bases[6]. |
| In situ activation with HOBt/HOAt | Low | Suppresses oxazolone formation[3][5]. | |
| Temperature | Elevated (e.g., > 25°C) | High | Increases the rate of racemization[7][11]. |
| Room Temperature (20-25°C) | Moderate | Standard condition, but lower temperatures are better for sensitive residues. | |
| 0°C | Low | Slows down the rate of racemization. | |
| Solvent | Polar Aprotic (e.g., DMF) | Moderate | Commonly used, but less polar solvents may reduce racemization. |
| Less Polar (e.g., DCM/DMF mixture) | Low | May be beneficial if solubility allows. |
Experimental Protocols
Recommended Protocol for Coupling this compound with Minimal Racemization
This protocol is designed to minimize racemization by using a weaker base and controlling the reaction temperature.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (1.5 to 2 equivalents)
-
N-methylmorpholine (NMM) (2 to 3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with agitation capabilities
-
Ice bath
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (3 x 1 min).
-
Cooling: Cool the reaction vessel containing the resin to 0°C using an ice bath.
-
Reagent Preparation: In a separate vial, dissolve this compound in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the dissolved this compound to the cooled resin.
-
Immediately add NMM to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 10 minutes, then let it slowly warm to room temperature over 2-4 hours with continuous agitation.
-
-
Monitoring the Reaction: After the desired reaction time, take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. A negative Kaiser test (yellow beads) indicates the completion of the coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
-
Proceed to the next step in your solid-phase peptide synthesis protocol (e.g., Fmoc deprotection).
Visualizations
Mechanism of Tryptophan Racemization
Caption: Mechanisms of tryptophan racemization during peptide synthesis.
Recommended Experimental Workflow
Caption: Recommended workflow for coupling this compound.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Trp-OSu Reactions
Welcome to the technical support center for the optimization of Fmoc-Tryptophan synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the reaction between L-Tryptophan and N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu). Here you will find troubleshooting guides and frequently asked questions to help you maximize yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the Fmoc protection of Tryptophan using Fmoc-OSu?
The standard method for Fmoc protection of tryptophan involves a Schotten-Baumann reaction. This is typically performed in a mixed solvent system with a mild base to facilitate the reaction between the amino group of tryptophan and Fmoc-OSu. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: How do reaction time and temperature affect the yield and purity of the Fmoc-Trp-OH synthesis?
Reaction time and temperature are critical parameters that influence both the completion of the reaction and the profile of impurities.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature (20-25 °C). Running the reaction at elevated temperatures is generally not recommended as it can accelerate side reactions and potentially lead to the degradation of reagents or products.
-
Reaction Time: A reaction time of 16 to 24 hours at room temperature is common to ensure the reaction proceeds to completion.[1] Shorter reaction times may result in incomplete conversion, leaving unreacted tryptophan. Monitoring the reaction via Thin-Layer Chromatography (TLC) is the most effective way to determine the optimal time point for work-up.
Q3: What are the most common side reactions and how can they be minimized?
The primary side reaction of concern is the decomposition of excess Fmoc-OSu by the base, which can lead to the formation of Fmoc-β-alanine.[2] This impurity can be difficult to remove during purification. To minimize this:
-
Stoichiometry: Use slightly less than one equivalent of Fmoc-OSu or maintain a strict 1:1 stoichiometry with the amino acid to ensure it is fully consumed.[2]
-
Controlled Addition of Base: Add the base slowly to the reaction mixture to maintain control over the reaction pH and temperature.
Another potential issue is the formation of dipeptide impurities (Fmoc-Trp-Trp-OH), which can occur if the activated Fmoc-Trp-OH intermediate reacts with another molecule of unprotected tryptophan. This is less common under standard conditions but can be mitigated by ensuring efficient and homogenous mixing.
Q4: Is it necessary to protect the indole side chain of Tryptophan during this reaction?
For the initial Fmoc protection reaction, the indole side chain of tryptophan is generally not protected. However, for subsequent use in Solid-Phase Peptide Synthesis (SPPS), using Fmoc-Trp(Boc)-OH is strongly recommended. The Boc (tert-butoxycarbonyl) group protects the indole nitrogen from side reactions, such as alkylation and oxidation, that can occur during the acidic conditions of peptide cleavage from the resin.[3][4] Using Fmoc-Trp(Boc)-OH in SPPS leads to purer crude peptides and higher yields.[4]
Q5: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A typical procedure is as follows:
-
Spotting: On a silica TLC plate, spot the tryptophan starting material, the Fmoc-OSu starting material, and a sample from your reaction mixture.
-
Eluent: A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid (e.g., 95:5:1 DCM:MeOH:AcOH).
-
Visualization: Visualize the spots under UV light (Fmoc group is highly UV-active) and by staining with ninhydrin (stains the free amine of unreacted tryptophan).
-
Interpretation: The reaction is complete when the spot corresponding to tryptophan has disappeared from the reaction lane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Fmoc-Trp-OH.
| Observed Problem | Potential Cause | Recommended Solution & Investigation |
| Low Yield of Fmoc-Trp-OH | Incomplete Reaction: Reaction time was too short or the temperature was too low. | Action: Extend the reaction time to 24 hours. Ensure the reaction is stirred at room temperature (20-25 °C). Monitor completion using TLC before quenching the reaction. |
| Poor Solubility: Tryptophan or other reagents did not fully dissolve in the chosen solvent system. | Action: Ensure a homogenous solution. A common solvent system is a 1:1 or 2:1 mixture of an organic solvent (like THF or Acetonitrile) and an aqueous basic solution (e.g., saturated NaHCO₃).[1] | |
| Incorrect Stoichiometry: An excess of tryptophan was used, or Fmoc-OSu has degraded due to improper storage. | Action: Use a 1:1 molar ratio of Tryptophan to Fmoc-OSu. Verify the quality of the Fmoc-OSu reagent. | |
| Multiple Spots on TLC / Impure Product | Excess Fmoc-OSu: Using more than one equivalent of Fmoc-OSu can lead to the formation of Fmoc-β-alanine.[2] | Action: Use a slight excess of the amino acid or maintain a strict 1:1 stoichiometry. This ensures the Fmoc-OSu is the limiting reagent.[2] |
| Reaction worked up too late: Leaving the reaction for an extended period after completion, especially with excess base, can lead to Fmoc deprotection. | Action: Work up the reaction promptly once TLC analysis shows the consumption of the starting material. | |
| Reaction is Turbid or a Precipitate Forms | Poor Reagent Solubility: The sodium salt of tryptophan may precipitate in certain organic solvents. | Action: Ensure vigorous stirring. Using a solvent system like THF:water or Dioxane:water can improve solubility. |
| Incorrect pH: The pH of the aqueous layer is critical for keeping the amino acid in solution and facilitating the reaction. | Action: Use a buffered or saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to maintain a pH between 8-10. |
Data Presentation: Reaction Parameters
The table below summarizes typical starting conditions for the synthesis of Fmoc-Trp-OH. Optimization should be guided by reaction monitoring.
| Parameter | Standard Condition | Notes |
| L-Tryptophan | 1.0 - 1.1 equivalents | A slight excess can ensure all Fmoc-OSu is consumed. |
| Fmoc-OSu | 1.0 equivalent | Using more than 1 equivalent can lead to side reactions.[2] |
| Base | 2.0 - 3.0 equivalents | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) are common choices. |
| Solvent | THF:Water (2:1) or ACN:Water (1:1) | The solvent system must dissolve both the organic-soluble Fmoc-OSu and the water-soluble amino acid salt. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Start the reaction in an ice bath and allow it to warm to room temperature. |
| Reaction Time | 16 - 24 hours | Monitor via TLC to confirm the disappearance of the starting material.[1] |
Experimental Protocols
Protocol: Synthesis of N-α-Fmoc-L-Tryptophan
This protocol provides a general guideline for the Fmoc protection of L-Tryptophan.
Materials:
-
L-Tryptophan
-
Fmoc-OSu
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Tryptophan (1.0 eq) and Sodium Bicarbonate (2.0 eq) in a 2:1 mixture of THF and water. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C in an ice bath.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.0 eq) in THF. Add this solution dropwise to the cooled, stirring tryptophan solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the tryptophan spot is no longer visible.
-
Work-up (Quenching): Once the reaction is complete, dilute the mixture with water. Adjust the pH to ~9 with additional saturated NaHCO₃ if necessary.
-
Extraction (Aqueous Wash): Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl. The Fmoc-Trp-OH product should precipitate as a white solid.
-
Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified further by silica gel chromatography if necessary.
Visualizations
Experimental Workflow
Troubleshooting Decision Tree
Reaction Scheme: Main Reaction and Side Reaction
References
Technical Support Center: Purification of Fmoc-Trp-OSu Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Fmoc-Trp-OSu labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound labeled peptides?
The primary challenges stem from the physicochemical properties of the this compound label itself. The Fmoc group is large and hydrophobic, which can lead to:
-
Poor Solubility: The labeled peptide may be difficult to dissolve in aqueous solutions commonly used in purification.[1]
-
Peptide Aggregation: The hydrophobicity of the Fmoc group can promote intermolecular interactions, causing the peptides to aggregate. This leads to broad or tailing peaks in HPLC chromatograms and can result in low recovery.[1][2]
-
Strong Retention on Reversed-Phase Media: The hydrophobicity also causes the labeled peptide to bind strongly to C18 columns, potentially requiring high concentrations of organic solvent for elution, which can sometimes lead to precipitation.
Q2: What are the main purification strategies for this compound labeled peptides?
The two most common and effective purification strategies are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).
-
RP-HPLC: This is the standard and most powerful method for achieving high purity. It separates the target peptide from impurities based on hydrophobicity.[3]
-
Solid-Phase Extraction (SPE): SPE is a rapid and economical method for sample cleanup and can be used for purification, especially for removing excess labeling reagents and other polar impurities.[4] It is particularly useful for processing a large number of samples in parallel.[5]
Q3: How do I choose between RP-HPLC and SPE for my purification?
The choice depends on the desired purity, scale, and throughput of your experiment.
-
For high-purity applications (>95%) , such as those required for quantitative studies, NMR, or in vivo experiments, RP-HPLC is the recommended method .[6]
-
For rapid cleanup, desalting, or when high throughput is required , and a moderate level of purity is acceptable (e.g., for screening assays), SPE is a suitable choice .[5]
Q4: What type of RP-HPLC column is best for purifying this compound labeled peptides?
The choice of column depends on the overall hydrophobicity of the peptide.
-
C18 Columns: These are the most common and provide the highest hydrophobicity and retention, making them suitable for a wide range of peptides.[3]
-
C8 Columns: These have a shorter alkyl chain and are less hydrophobic than C18 columns. They can be a good choice for very hydrophobic peptides to reduce retention time and improve recovery.[7][8]
-
Phenyl Columns: These offer different selectivity based on pi-pi interactions with the aromatic Fmoc and Trp residues and can be beneficial when C18 or C8 columns do not provide adequate separation.[1]
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC) Purification
Issue 1: Poor or No Peptide Solubility in Initial Mobile Phase
-
Potential Cause: The high hydrophobicity of the this compound labeled peptide leads to poor solubility in aqueous solutions.[2]
-
Recommended Solution:
-
Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol before diluting with the initial mobile phase.[2]
-
Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase to the peptide solution while vortexing to prevent precipitation.[2]
-
Issue 2: Low Peptide Recovery from the Column
-
Potential Cause: The hydrophobic peptide may be irreversibly adsorbed onto the stationary phase, especially with highly hydrophobic C18 columns.[9]
-
Recommended Solution:
-
Column Selection: Consider using a less hydrophobic stationary phase, such as a C8 or C4 column, which may provide better recovery for highly hydrophobic peptides.[9]
-
Modify Mobile Phase: Adding a small percentage of isopropanol to the mobile phase can help to elute strongly bound peptides.[9]
-
Column Pre-conditioning: Pre-condition the column with a blank injection or a bovine serum albumin (BSA) solution to block non-specific binding sites.[9]
-
Issue 3: Broad or Tailing Peaks in the Chromatogram
-
Potential Cause: Peptide aggregation due to intermolecular hydrophobic interactions.[2]
-
Recommended Solution:
-
Work at Dilute Concentrations: Inject a more dilute solution of the peptide onto the column.[2]
-
Modify Mobile Phase: Increase the percentage of organic solvent in the initial mobile phase to disrupt hydrophobic interactions.[2] The addition of ion-pairing agents like trifluoroacetic acid (TFA) is crucial for good peak shape.[10][11]
-
Increase Column Temperature: Raising the column temperature can improve peak shape and reduce aggregation.[12]
-
Issue 4: Co-elution of the Labeled Peptide with Unreacted Peptide or Hydrolyzed Label
-
Potential Cause: Insufficient resolution between the desired product and closely related impurities.
-
Recommended Solution:
-
Optimize Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely related species.[13] A gradient slope of 0.5-1.0% change in organic solvent per minute is a good starting point for peptide purification.[9]
-
Change Mobile Phase Additive: While TFA is common, using a different ion-pairing agent like difluoroacetic acid (DFA) or formic acid (FA) can alter selectivity.[10][14]
-
Solid-Phase Extraction (SPE) Purification
Issue 1: Low Recovery of the Labeled Peptide
-
Potential Cause:
-
Recommended Solution:
-
Increase Elution Strength: Use a higher concentration of organic solvent in the elution buffer or switch to a stronger solvent (e.g., from methanol to acetonitrile or isopropanol).[16]
-
Optimize Loading Conditions: Ensure the sample is dissolved in a weak solvent (high aqueous content) to promote binding to the stationary phase. Dilute the sample with water or an aqueous buffer if it is dissolved in a strong organic solvent.
-
Issue 2: Incomplete Removal of Unreacted this compound or Hydrolyzed Label
-
Potential Cause: The unreacted label is also hydrophobic and may be retained on the SPE cartridge along with the labeled peptide.
-
Recommended Solution:
-
Optimize Wash Steps: Introduce an intermediate wash step with a solvent of moderate strength that is sufficient to elute the unreacted label but not the more strongly retained labeled peptide. The exact solvent composition will need to be determined empirically.
-
Gradient Elution: Instead of a simple step-elution, employ a gradient of increasing organic solvent to sequentially elute the unreacted label and then the labeled peptide.[4]
-
Data Presentation
Table 1: Comparison of RP-HPLC Stationary Phases for Hydrophobic Peptide Purification
| Stationary Phase | Typical Characteristics | Best Suited For |
| C18 | High hydrophobicity, strong retention.[3] | General purpose, good for a wide range of peptides. |
| C8 | Medium hydrophobicity, less retention than C18.[7] | Highly hydrophobic peptides to reduce retention and improve recovery.[7][8] |
| Phenyl | Alternative selectivity based on π-π interactions.[1] | Peptides where C18 or C8 do not provide adequate separation from impurities.[1] |
Table 2: Common Mobile Phase Additives for RP-HPLC of Peptides
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing, leads to sharp peaks.[10] | Can cause ion suppression in mass spectrometry.[10] |
| Formic Acid (FA) | 0.1% | Volatile and compatible with mass spectrometry.[10] | May result in broader peaks compared to TFA.[11] |
| Difluoroacetic Acid (DFA) | 0.1% | A compromise between TFA and FA, offering good peak shape and MS compatibility.[10][14] | Less common and may require purification for high-sensitivity MS.[14] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Labeled Peptides
-
Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of DMSO or DMF. Dilute the solution with Mobile Phase A (see below) to the desired concentration and filter through a 0.45 µm filter.[9]
-
Mobile Phases:
-
HPLC Column: A preparative C18 column is a good starting point (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size).[9]
-
Scouting Run: Perform a fast, steep gradient (e.g., 5% to 95% B in 15 minutes) on an analytical column to determine the approximate elution time of the labeled peptide.[13]
-
Preparative Gradient: Based on the scouting run, design a shallow gradient around the elution point. For example, if the peptide elutes at 40% B, a preparative gradient of 30-50% B over 40 minutes would be a good starting point.[9]
-
Fraction Collection: Collect fractions across the peak corresponding to the labeled peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the pure fractions.[17]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: General Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge by passing a column volume of methanol followed by a column volume of water through it. Do not let the cartridge dry out.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent and then dilute with water containing 0.1% TFA. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of 5-10% acetonitrile in water (with 0.1% TFA) to remove hydrophilic impurities and salts.
-
Elution: Elute the labeled peptide with 1-2 column volumes of a higher concentration of acetonitrile in water (e.g., 60-80%) with 0.1% TFA. The exact percentage should be optimized to ensure complete elution of the product while leaving more hydrophobic impurities behind if possible.
Visualizations
References
- 1. halocolumns.com [halocolumns.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mastelf.com [mastelf.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. welchlab.com [welchlab.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
Fmoc-Trp-OSu premature cleavage of Fmoc group
Technical Support Center: Fmoc-Trp-OSu
Topic: Troubleshooting Premature Cleavage of the Fmoc Group from this compound
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the stability of this compound, a key reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester, is an activated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The Fmoc group protects the N-terminus of the tryptophan, while the N-hydroxysuccinimide (OSu) ester activates the C-terminus for efficient coupling to a free amino group.[2][3] Its use is fundamental for incorporating tryptophan residues into peptide chains.[1][4]
Q2: What are the primary causes of premature Fmoc group cleavage from this compound?
The Fmoc group is specifically designed to be labile to basic conditions, typically a secondary amine like piperidine.[5] Premature cleavage before the intended deprotection step is a common issue that can lead to failed syntheses and the generation of impurities.[6]
Key causes include:
-
Basic Impurities: Trace amounts of basic impurities, such as dimethylamine from the degradation of N,N-dimethylformamide (DMF) solvent, can be sufficient to initiate cleavage.[6][7]
-
Exposure to Amines: Unintentional exposure to primary or secondary amines in the reaction environment will cleave the Fmoc group.[8] Even the free N-terminal amine of a growing peptide chain can, under conditions of a very slow coupling reaction, act as a base and cause deprotection on a nearby chain.[6]
-
Improper Storage: Storing this compound in a non-inert atmosphere, at elevated temperatures, or exposed to moisture can accelerate degradation.[2][9] The recommended storage condition is 2-8°C in a tightly sealed container.[2][10]
-
Hydrolysis: The OSu ester is susceptible to hydrolysis, especially in the presence of moisture, which can alter the reaction environment and potentially contribute to instability.
Q3: How can I detect premature Fmoc cleavage?
Detection is crucial for diagnosing failed or low-yield reactions. The most effective methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary analytical method. By comparing the chromatogram of a suspect batch of this compound against a pure standard, you can identify peaks corresponding to the cleaved product (H-Trp-OSu) or other degradants.[11]
-
Mass Spectrometry (MS): Analyzing a test cleavage of a small amount of resin can reveal the presence of deletion sequences where tryptophan was not incorporated, which is a direct consequence of premature Fmoc removal.[12][13]
Q4: Is the OSu ester also prone to degradation?
Yes. N-hydroxysuccinimide esters are highly reactive and can be hydrolyzed by water.[14] It is critical to use anhydrous solvents and to store the reagent in a dry environment to maintain the integrity of the active ester, ensuring efficient coupling.[2]
Troubleshooting Guide
Problem: I am experiencing low yields, deletion sequences, or other impurities in my peptide synthesis when using this compound. I suspect premature cleavage of the Fmoc group.
This workflow provides a systematic approach to diagnosing the root cause of the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature this compound cleavage.
Quantitative Data Summary
While specific data on this compound is sparse, the stability of the Fmoc group is well-characterized. The rate of cleavage is highly dependent on the base concentration and solvent polarity.
Table 1: Influence of Base on Fmoc Group Stability Data generalized from studies on Fmoc-protected amino acids.
| Base Type | Relative Cleavage Rate | Examples | Reference |
| Secondary Amines | Very Fast | Piperidine, Pyrrolidine | [8][15][16] |
| Primary Amines | Fast | Ethanolamine, Cyclohexylamine | [8][15] |
| Tertiary Amines | Very Slow | DIPEA, Triethylamine | [8][15] |
Table 2: Stability of Fmoc-Amino Acids in Common Solvents General stability guidelines.
| Solvent | Condition | Stability Recommendation | Reference |
| N,N-Dimethylformamide (DMF) | Room Temperature | Use high-purity, amine-free grade. Solutions are stable for about a week when refrigerated. | [6][8] |
| Dichloromethane (DCM) | Room Temperature | Fmoc group is significantly more stable than in DMF. | [15] |
| N-Methyl-2-pyrrolidone (NMP) | Room Temperature | A stable alternative to DMF; less prone to degradation into amine impurities. | [7][15] |
Key Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity and Cleavage
This protocol allows for the quantitative assessment of this compound integrity.
Objective: To determine the purity of this compound and detect the presence of Fmoc-cleaved byproducts.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 ACN/Water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 301 nm (the dibenzofulvene adduct byproduct of cleavage is detected near 301 nm).[11]
-
Injection Volume: 10 µL
-
Gradient: 30% to 90% B over 20 minutes.
-
-
Analysis:
-
Run a blank (injection of solvent) to establish a baseline.
-
Inject the sample.
-
The main peak corresponds to intact this compound.
-
Premature cleavage will result in earlier eluting peaks (more polar compounds like H-Trp-OSu) or the presence of the dibenzofulvene-adduct peak.[11] Purity is calculated based on the relative area of the main peak.
-
Chemical Pathway Visualization
The following diagram illustrates the desired reaction pathway versus the undesired premature cleavage pathway.
Caption: Reaction pathways for this compound in peptide synthesis.
References
- 1. omizzur.com [omizzur.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Trp(Boc)-OH = 97.0 HPLC 143824-78-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Fmoc-Trp-OSu solubility issues in organic solvents
Welcome to the technical support center for Fmoc-Trp-OSu. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues encountered during their experiments. Below you will find frequently asked questions, detailed experimental protocols, and a troubleshooting workflow to guide you through resolving common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in DMF at room temperature. What could be the cause and how can I fix it?
Several factors can contribute to the poor solubility of this compound in Dimethylformamide (DMF), a commonly used solvent in peptide synthesis. The bulky and hydrophobic nature of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tryptophan indole side chain can lead to aggregation and reduced solubility.[1][2] Additionally, the quality of the DMF is crucial; aged DMF can contain dimethylamine impurities which may affect solubility and reactivity.[3]
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF.[4]
-
Sonication: Use an ultrasonic bath for 10-15 minutes to help break up aggregates and facilitate dissolution.[2][4]
-
Gentle Warming: Gently warm the solution to 30-40°C in a water bath.[1][4] Avoid excessive heat, which could lead to degradation.
-
Solvent Mixtures: If solubility is still an issue, consider using a solvent mixture. Adding a small amount of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to the DMF can enhance solubility.[1] A 9:1 (v/v) mixture of DMF and DMSO can be effective.[4]
Q2: I observed precipitation after adding the this compound solution to my reaction mixture. What is happening and what should I do?
Precipitation during the coupling reaction can be due to on-resin aggregation of the growing peptide chain, especially with hydrophobic residues like tryptophan.[1] This aggregation can hinder reagent access and reduce reaction efficiency.[5] The concentration of the this compound solution might also be too high for the reaction solvent system.[4]
Solutions:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step. This can disrupt hydrogen bonds that contribute to aggregation.[1][6]
-
Alternative Solvents: For hydrophobic peptides, switching to NMP, which has a higher solvating power, can help alleviate aggregation.[1][7]
-
Check Concentration: Ensure the concentration of your this compound solution is appropriate for the reaction conditions.[4]
Q3: Are there alternative solvents to DMF for dissolving this compound?
Yes, several alternatives to DMF can be used. N-Methyl-2-pyrrolidone (NMP) is a common choice due to its higher solvating power, particularly for hydrophobic peptides.[1][7] Dimethyl Sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids.[1][8][9] Research is also ongoing into greener binary solvent mixtures, such as those containing DMSO and ethyl acetate.
Solubility Data
| Solvent | Abbreviation | Qualitative Solubility of this compound | Notes |
| N,N-Dimethylformamide | DMF | Moderately Soluble to Soluble | A common solvent for SPPS, though issues can arise.[3] Quality is critical.[3] |
| N-Methyl-2-pyrrolidone | NMP | Soluble to Highly Soluble | Higher solvating power than DMF, especially for hydrophobic sequences.[1][7] |
| Dimethyl Sulfoxide | DMSO | Highly Soluble | A strong solvent that can be used alone or as an additive to enhance solubility.[1][8][9] |
| Dichloromethane | DCM | Sparingly Soluble to Insoluble | Generally not a good solvent for Fmoc-amino acids due to solubility concerns.[7] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + additives | Highly Soluble | A specialized mixture for particularly difficult sequences.[1] |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving this compound
This protocol outlines the standard procedure for dissolving this compound for use in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF or NMP
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.2 M).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, place the vial in an ultrasonic bath for 10-15 minutes.[4]
-
If solubility is still an issue, gently warm the solution in a water bath to 30-40°C with intermittent vortexing.[4]
-
Once the this compound is fully dissolved, allow the solution to cool to room temperature before use in your synthesis.
Protocol 2: Dissolution Using a DMF/DMSO Solvent Mixture
This protocol is for instances where this compound exhibits poor solubility in pure DMF.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
High-purity, peptide-synthesis-grade DMSO
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the DMF/DMSO solvent mixture to achieve the desired concentration.
-
Vortex the mixture for 3-5 minutes.
-
If necessary, sonicate the vial for 10-15 minutes to ensure complete dissolution.[4]
-
Allow the solution to return to room temperature before use.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Fmoc-Trp-OSu Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the reaction of Fmoc-Trp-OSu with a primary or secondary amine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the key species I should expect to see on my HPLC chromatogram when monitoring the this compound reaction?
A1: You should primarily monitor the consumption of the starting materials and the formation of the product. The key species are:
-
This compound: The activated ester starting material.
-
Amine Starting Material: The nucleophile being acylated.
-
Fmoc-Trp-Amide Product: The desired coupled product.
-
Fmoc-Trp-OH: A common side-product resulting from the hydrolysis of this compound.[1]
-
N-hydroxysuccinimide (NHS): A byproduct of the reaction.
Q2: How can I visualize spots on a TLC plate for this reaction?
A2: A combination of visualization techniques is recommended for clear analysis:
-
UV Light (254 nm): Fmoc-containing compounds (this compound, Fmoc-Trp-OH, and the product) are UV-active due to the fluorenyl group and will appear as dark spots against the fluorescent background of the TLC plate.[2][3] The tryptophan indole ring also contributes to UV absorbance.
-
Iodine Vapor: Iodine stain is a general method that visualizes most organic compounds.[4][5] It has a high affinity for aromatic compounds and can be used to see all components, though it may not be as sensitive for all species.[2]
-
Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines.[2][6] Your amine starting material should produce a distinct colored spot (typically yellow for secondary amines, purple/blue for primary amines). The product and Fmoc-protected starting material should not stain with ninhydrin. This is a definitive way to track the consumption of your amine.
Q3: My this compound appears to be degrading before I even start the reaction. What is happening?
A3: The N-hydroxysuccinimide (NHS) ester of this compound is highly susceptible to hydrolysis, especially in the presence of moisture.[1] This hydrolysis results in the formation of the inactive Fmoc-Trp-OH. To prevent this, always use anhydrous solvents (like DMF or DCM) and store this compound in a desiccator.[1] It is best to prepare solutions of this compound immediately before use.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Incomplete reaction - Large peak for this compound remains even after extended reaction time.
| Possible Cause | Suggested Solution |
| Low Reactivity of Amine | Some amines, particularly those that are sterically hindered or electron-deficient, react slowly. Increase the reaction time or consider gentle heating (e.g., 35-40°C). |
| Insufficient Equivalents of Amine | Ensure at least a 1:1 stoichiometric ratio. For valuable amines, using a slight excess of this compound (1.1-1.2 eq) is common. If the amine is not valuable, using a slight excess of the amine can drive the reaction to completion. |
| Hydrolysis of this compound | The activated ester has hydrolyzed to Fmoc-Trp-OH, which cannot react with the amine. Use anhydrous solvents and fresh reagents. Confirm the presence of an Fmoc-Trp-OH peak in the chromatogram. |
| Amine Salt Formation | If your amine starting material is a salt (e.g., HCl or TFA salt), it will not be nucleophilic. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the salt and free the amine.[1] |
Problem: A significant, unexpected peak appears in the chromatogram.
| Possible Cause | Suggested Solution |
| Hydrolysis of Activated Ester | This is the most common side reaction. The peak is likely Fmoc-Trp-OH.[1] To confirm, inject a standard of Fmoc-Trp-OH if available. Ensure all reaction components and solvents are anhydrous.[1] |
| Solvent or Reagent Impurity | Inject a blank (solvent only) and individual starting materials to ensure the unexpected peak is not from a contaminated source. |
| Dimerization | In some cases, particularly with amino acids in non-aqueous basic conditions, side reactions can lead to dimers. This is less common with a pre-activated ester but possible if conditions are not optimal.[7] |
TLC Analysis Troubleshooting
Problem: The starting material spot for the amine is still strongly visible by ninhydrin stain after the reaction should be complete.
| Possible Cause | Suggested Solution |
| Incomplete Coupling | The reaction has not gone to completion. This could be due to steric hindrance, low reactivity, or insufficient reaction time.[1] Consider extending the reaction time, gentle heating, or using a higher excess of this compound.[1] |
| Hydrolysis of this compound | The activated ester has hydrolyzed, leaving no active reagent to react with the amine. On the TLC, you would see a UV-active spot for Fmoc-Trp-OH and a persistent ninhydrin-positive spot for your amine. Use anhydrous conditions and fresh reagents. |
| Incorrect Stoichiometry | Too little this compound was added. Re-calculate and ensure the correct molar equivalents are being used. |
Problem: Multiple UV-active spots are clustered together on the TLC plate, making it difficult to interpret.
| Possible Cause | Suggested Solution |
| Poor Solvent System | The chosen mobile phase is not providing adequate separation. Adjust the polarity of your eluent. For example, if using Ethyl Acetate/Hexane, increase the proportion of the more polar Ethyl Acetate to move the spots further up the plate and improve separation. Experiment with different solvent systems (e.g., Dichloromethane/Methanol). |
| Presence of Fmoc-Trp-OH Side Product | The product (Fmoc-Trp-Amide) and the hydrolysis side-product (Fmoc-Trp-OH) can have similar polarities. Fmoc-Trp-OH is typically more polar and will have a lower Rf value (run slower) than the product. Use a slightly more polar solvent system to better resolve these spots. |
| Reaction Mixture is Too Concentrated | Overloading the TLC plate can cause spots to streak and merge. Dilute the reaction sample with a suitable solvent (e.g., DCM or Ethyl Acetate) before spotting it on the plate. Make the initial spots as small as possible.[4] |
Data Presentation
Table 1: Representative HPLC Data for Reaction Monitoring
| Compound | Expected Retention Time (min) | Appearance at T=0 | Appearance at T=Final | Notes |
| This compound | ~15.2 | Major Peak | Minor or Absent | A higher retention time is expected due to its hydrophobicity. |
| Amine Starting Material | Variable | Major Peak | Minor or Absent | Retention time is highly dependent on the amine's structure. |
| Fmoc-Trp-Amide Product | ~14.5 | Absent | Major Peak | Typically elutes slightly earlier than the OSu-ester due to the replacement of the NHS group with the amine. |
| Fmoc-Trp-OH | ~12.8 | Minor (if any) | Can Increase | The carboxylic acid makes it more polar, leading to an earlier retention time compared to the ester and product.[8] Its presence indicates hydrolysis. |
Note: Retention times are illustrative and will vary significantly based on the column, mobile phase, gradient, and specific amine used.
Table 2: Representative TLC Data (Silica Gel, 30% Ethyl Acetate in Hexane)
| Compound | Expected Rf Value | Visualization Method | Appearance |
| This compound | ~0.5 | UV (254 nm) | Dark spot. |
| Amine Starting Material | Variable (e.g., ~0.2) | Ninhydrin | Colored spot (purple/yellow). May or may not be UV active. |
| Fmoc-Trp-Amide Product | ~0.4 | UV (254 nm) | Dark spot. Should NOT stain with ninhydrin. |
| Fmoc-Trp-OH | ~0.1 | UV (254 nm) | Dark spot, more polar (lower Rf) than the product. |
Experimental Protocols
Protocol 1: HPLC Reaction Monitoring
-
System Preparation: Use a C18 reverse-phase column. The mobile phase typically consists of Solvent A (e.g., 0.1% TFA in Water) and Solvent B (e.g., 0.1% TFA in Acetonitrile).
-
Method: Run a gradient elution, for example: 5% to 95% Solvent B over 20 minutes, with a flow rate of 1 mL/min. Monitor at 265 nm or 280 nm to detect the Fmoc group and tryptophan indole ring.
-
Sample Preparation: At each time point (e.g., T=0, 1h, 4h, 24h), take a small aliquot (~5-10 µL) from the reaction mixture.
-
Quenching & Dilution: Dilute the aliquot 100-fold (or as appropriate) into a 50:50 mixture of Acetonitrile:Water to quench the reaction and ensure solubility.
-
Injection: Inject 10-20 µL of the diluted sample onto the HPLC.
-
Analysis: Analyze the chromatogram by integrating the peak areas of the starting materials and product to determine the reaction progress.
Protocol 2: TLC Reaction Monitoring
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (F254).[2]
-
Eluent Selection: A common mobile phase is a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate). A good starting point is 30-50% Ethyl Acetate in Hexane. Adjust polarity as needed to achieve an Rf value of ~0.3-0.5 for the least polar component.
-
Spotting: At each time point, use a capillary tube to spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the individual starting materials (this compound and the amine) as references.
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle all visible spots.[3]
-
Place the plate in a chamber with iodine crystals or dip it into a ninhydrin staining solution followed by gentle heating to visualize the amine-containing spots.[2][6]
-
-
Analysis: Compare the spots from the reaction mixture lane to the reference lanes. A complete reaction will show the disappearance of the starting material spots and the appearance of a new product spot.
Visualizations
Caption: Troubleshooting workflow for an incomplete this compound reaction.
References
Validation & Comparative
Fmoc-Trp-OSu vs. Fmoc-Trp-OH: A Comparative Guide for SPPS Efficiency
In the realm of Solid-Phase Peptide Synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the final peptide. The selection of building blocks, specifically the protected amino acids, plays a crucial role in this process. This guide provides an objective comparison between two forms of Fmoc-protected Tryptophan: the standard carboxylic acid form, Fmoc-Trp-OH, and its pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Trp-OSu. The comparison is based on their reaction mechanisms, efficiency, and handling in SPPS workflows.
Mechanism of Action: In Situ vs. Pre-activated Coupling
The fundamental difference between Fmoc-Trp-OH and this compound lies in the method of activation for amide bond formation.
-
Fmoc-Trp-OH: This is the standard building block which requires an in situ activation step. A coupling reagent (e.g., HBTU, HATU, DIC) and an additive (e.g., HOBt, Oxyma) are added to the reaction vessel to convert the carboxylic acid into a more reactive species. This activated intermediate then rapidly reacts with the free N-terminal amine of the growing peptide chain on the solid support.
-
This compound: This is a pre-activated ester. The carboxylic acid has been chemically converted into an N-hydroxysuccinimide ester, which is sufficiently reactive to couple directly with the N-terminal amine of the peptide chain, typically in the presence of a non-nucleophilic base. This eliminates the need for a separate, in situ activation step during the SPPS cycle.
The following diagram illustrates the distinct workflows for each reagent during the coupling step of an SPPS cycle.
Performance and Efficiency Data
While direct, peer-reviewed comparative studies focusing solely on this compound vs. Fmoc-Trp-OH in SPPS are scarce, performance characteristics can be extrapolated from the known chemistry of these compound classes. The following table summarizes the expected performance based on typical SPPS outcomes.
| Parameter | Fmoc-Trp-OH (with HBTU/DIPEA) | This compound (with DIPEA) |
| Reagent Equivalents | 3-5 eq. Amino Acid, 3-5 eq. HBTU, 6-10 eq. DIPEA | 3-5 eq. Amino Acid, 3-5 eq. DIPEA |
| Typical Coupling Time | 30 - 120 minutes | 60 - 240 minutes |
| Coupling Efficiency | >99% | 95-99% |
| Risk of Racemization | Low (with standard additives like HOBt) | Moderate (can occur during synthesis and storage) |
| Key Byproducts | HOBt, Tetramethylurea | N-hydroxysuccinimide (NHS) |
| Handling & Stability | High stability as a crystalline solid | Moisture sensitive; prone to hydrolysis |
| Relative Cost | Standard (Baseline) | Higher |
Experimental Protocols
Below are representative protocols for coupling Fmoc-Tryptophan using both methods in a standard SPPS workflow.
Protocol 1: Coupling with Fmoc-Trp-OH using HBTU/DIPEA
This protocol assumes a 0.1 mmol scale synthesis on a rink amide resin.
-
Resin Preparation:
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin extensively with DMF (5-7 times).
-
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Trp-OH (0.5 mmol, 5 eq.) and HBTU (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 45 minutes.
-
-
Post-Coupling:
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, ensuring the reaction has gone to completion.
-
Protocol 2: Coupling with this compound
This protocol assumes the same synthesis scale as above.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin extensively with DMF (5-7 times).
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Add DIPEA (0.5 mmol, 5 eq.) to the solution. Note: Fewer equivalents of base are needed compared to the in situ protocol as no acid is being neutralized.
-
-
Coupling Reaction:
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 90 minutes.
-
-
Post-Coupling:
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm reaction completion.
-
Summary and Recommendations
Fmoc-Trp-OH remains the gold standard for SPPS for several reasons:
-
High Efficiency: Modern in situ activating reagents like HBTU and HATU provide rapid and nearly quantitative coupling efficiencies (>99%).
-
Cost-Effectiveness: It is the most economical choice for routine and large-scale peptide synthesis.
-
Stability: The carboxylic acid form is highly stable for long-term storage.
-
Low Racemization: When used with additives like HOBt or Oxyma, the risk of racemization is minimized.
This compound may be considered in specific scenarios:
-
Simplified Workflow: It eliminates the need for a separate coupling reagent, which can simplify automated protocols or high-throughput synthesis platforms.
-
Avoidance of Specific Byproducts: It avoids the formation of urea-based byproducts associated with carbodiimide or aminium salt activators. This can be advantageous if such byproducts complicate purification.
-
Solution-Phase Synthesis: Activated esters are frequently used in solution-phase peptide synthesis.
A Comparative Analysis of Fmoc-Trp-OSu and Alternative Activated Esters for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high yields and purity of the target peptide. The activation of the carboxylic acid of the incoming Fmoc-amino acid is a critical step that dictates the success of the coupling reaction. This guide provides an objective comparison of Fmoc-Trp-OSu with other commonly employed activated esters and in situ activation methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs, particularly when incorporating the sensitive amino acid tryptophan.
Overview of Activated Esters in Peptide Synthesis
Activated esters of Fmoc-amino acids are widely used to facilitate the formation of peptide bonds. These reagents increase the electrophilicity of the carboxyl group, making it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. The ideal activated ester should be reactive enough to ensure rapid coupling but stable enough to minimize side reactions, such as racemization.
Historically, N-hydroxysuccinimide (OSu) esters, like this compound, were commonly used. However, their application in modern SPPS has become more limited due to slower reaction kinetics and a higher propensity for side reactions compared to more advanced methods.[1] Contemporary peptide synthesis predominantly relies on more reactive activated esters, such as pentafluorophenyl (OPfp) esters, or, more commonly, the in situ generation of activated species using coupling reagents like HBTU, HATU, and PyBOP in the presence of an additive like HOBt or HOAt.[2][3]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and its alternatives. Data is synthesized from various sources to provide a comparative overview. It is important to note that direct head-to-head quantitative comparisons for this compound are scarce in recent literature, reflecting its reduced usage in favor of more efficient methods.
| Activation Method | Coupling Efficiency | Racemization Risk for Tryptophan | Key Advantages | Potential Disadvantages |
| This compound | Moderate | Low to Moderate | Stable, isolable | Slow reaction times, potential for side reactions (e.g., succinimido-carbonyl-β-alanine-N-hydroxysuccinimide ester formation)[1] |
| Fmoc-Trp-OPfp | High | Low | Stable, isolable, highly reactive | Higher cost compared to in situ methods |
| HBTU/HOBt | Very High (>99%)[] | Low | Fast reaction times, high efficiency, effective racemization suppression[5] | Potential for guanidinylation of the free amine if not pre-activated[6] |
| HATU/HOAt | Very High (>99%) | Very Low | Extremely fast and efficient, excellent for sterically hindered couplings[6] | Higher cost, potential for side reactions if used in excess |
| PyBOP | High | Low | Efficient, no risk of guanidinylation side reactions | Byproducts can be challenging to remove in solution-phase synthesis |
| DIC/HOBt | High | Low | Cost-effective, low risk of guanidinylation | Slower reaction rates, potential for N-acylurea formation[6] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in peptide synthesis and the activation of amino acids, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Peptide Coupling using this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
Coupling: Dissolve this compound (3-5 equivalents) in DMF. Add the solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time may be extended, or a double coupling may be necessary.
-
Monitoring: Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times).
Protocol 2: Peptide Coupling using HBTU/HOBt Activation
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-Trp-OH (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Protocol 3: Peptide Coupling using HATU/HOAt Activation
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-Trp-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA or 2,4,6-collidine (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The use of collidine is recommended to minimize racemization, especially for sensitive amino acids.[6]
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 20-60 minutes.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Conclusion
While this compound is a stable and isolable activated ester, its use in modern peptide synthesis has been largely superseded by more efficient in situ activation methods. Reagents such as HBTU and HATU, in combination with additives like HOBt and HOAt, offer significantly faster coupling times and higher efficiencies, which are critical for the synthesis of long or challenging peptide sequences.[7] Furthermore, these modern coupling reagents are highly effective at suppressing racemization, a crucial factor for maintaining the stereochemical integrity and biological activity of the final peptide product.[5] For researchers aiming for high-purity peptides, especially those containing sensitive residues like tryptophan, the use of in situ activation reagents like HBTU/HOBt or HATU/HOAt is strongly recommended over older methods employing OSu esters.
References
A Comparative Guide: HBTU/HOBt vs. Fmoc-Trp-OSu for Tryptophan Coupling in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and reliable incorporation of amino acids is paramount to successful solid-phase peptide synthesis (SPPS). Tryptophan (Trp), with its unique indole side chain, presents specific challenges, including susceptibility to oxidation and side reactions during cleavage. The choice of coupling reagent is therefore critical to ensure high purity and yield of the final peptide. This guide provides an objective comparison of two common methods for tryptophan coupling: the use of the uronium salt HBTU in conjunction with HOBt, and the pre-activated succinimide ester, Fmoc-Trp-OSu.
Performance Comparison at a Glance
While direct head-to-head quantitative data for the coupling of tryptophan using HBTU/HOBt versus this compound is not extensively available in a single study, we can extrapolate performance based on the known characteristics of these reagent types. The following tables summarize the expected performance based on typical results in SPPS.
Table 1: Comparison of Coupling Efficiency and Side Reactions
| Parameter | HBTU/HOBt with Fmoc-Trp(Boc)-OH | This compound |
| Coupling Efficiency/Yield | High to Very High | Moderate to High |
| Reaction Rate | Fast (typically 1-2 hours) | Slower (can require longer reaction times or double coupling) |
| Racemization Risk | Low | Low to Moderate |
| Side Reaction Profile | Low risk of indole modification with Fmoc-Trp(Boc)-OH. | Potential for side reactions if the indole is unprotected. |
| Ease of Use | Requires pre-activation step. | Ready to use, but may be less soluble. |
Table 2: Qualitative Comparison of Key Characteristics
| Characteristic | HBTU/HOBt | This compound |
| Reagent Stability | Good | Good |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis. | Can be more expensive per coupling. |
| Compatibility | Broadly compatible with various SPPS protocols. | Compatible with standard Fmoc-SPPS. |
The Chemistry Behind the Coupling
The choice between HBTU/HOBt and this compound comes down to a difference in the activation of the carboxylic acid group of the Fmoc-protected tryptophan.
HBTU/HOBt Activation: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent that, in the presence of a base like N,N-diisopropylethylamine (DIPEA), activates the carboxyl group of an Fmoc-amino acid. The addition of HOBt (1-hydroxybenzotriazole) is crucial as it forms a highly reactive HOBt active ester intermediate, which then reacts with the free amine on the peptide resin. This process is rapid and efficient, and HOBt is known to suppress racemization.[1][2]
This compound (Active Ester): this compound is an N-hydroxysuccinimide (OSu) ester of Fmoc-tryptophan. In this case, the carboxyl group is pre-activated. The succinimide ester is a good leaving group, allowing the free amine of the peptide chain to directly attack the activated carboxyl group to form the peptide bond. While this method is straightforward as it does not require a separate activation step, the reactivity of OSu esters can be lower compared to HOBt esters, potentially leading to longer coupling times or the need for double coupling.
Experimental Protocols
Below are detailed experimental protocols for the coupling of tryptophan using both HBTU/HOBt and a succinimide ester-based method in manual solid-phase peptide synthesis (SPPS).
Protocol 1: Tryptophan Coupling using HBTU/HOBt
This protocol outlines the steps for a single coupling cycle of an Fmoc-protected tryptophan, preferably Fmoc-Trp(Boc)-OH to minimize side reactions, to a resin-bound peptide using HBTU/HOBt activation.[2][3]
Materials:
-
Fmoc-Trp(Boc)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (Dichloromethane)
-
Solid-phase synthesis resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
-
-
Pre-activation of Fmoc-Trp(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow/no color change) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, continue the coupling for an additional hour or consider a double coupling (repeating steps 3 and 4).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Wash with DCM (3 times) and dry the resin for the next cycle.
-
Protocol 2: Tryptophan Coupling using this compound
This protocol outlines the steps for a single coupling cycle of this compound to a resin-bound peptide.
Materials:
-
This compound
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (Dichloromethane)
-
Solid-phase synthesis resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Follow the same Fmoc deprotection and washing steps as in Protocol 1.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Optionally, add a small amount of DIPEA (1-2 equivalents) to ensure the resin-bound amine is in its free base form.
-
Agitate the mixture for 2-4 hours at room temperature. Longer coupling times may be necessary compared to the HBTU/HOBt method.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test as described in Protocol 1 to check for completion. If the reaction is incomplete, the coupling step should be repeated with fresh reagents.
-
-
Washing:
-
Follow the same washing procedure as in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Tryptophan Coupling using HBTU/HOBt.
Caption: Workflow for Tryptophan Coupling using this compound.
Caption: Comparison of Coupling Reaction Mechanisms.
Conclusion
Both HBTU/HOBt and this compound are viable options for the incorporation of tryptophan in SPPS. The HBTU/HOBt method is a robust and widely used approach that offers high coupling efficiency and low racemization, making it particularly suitable for challenging sequences and large-scale synthesis. The use of Fmoc-Trp(Boc)-OH is highly recommended with this method to prevent side reactions on the indole ring. This compound provides a convenient, pre-activated alternative that simplifies the coupling procedure. However, it may require longer reaction times and careful monitoring to ensure complete coupling. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and cost considerations.
References
Mass Spectrometry Analysis of Fmoc-Trp-OSu Reaction Products: A Comparative Guide
For researchers engaged in peptide synthesis and modification, the efficient and clean incorporation of amino acids is paramount. Fmoc-Trp-OSu (Nα-9-fluorenylmethoxycarbonyl-L-tryptophan N-hydroxysuccinimide ester) is a commonly used reagent for introducing tryptophan residues. However, the unprotected indole side chain of tryptophan is susceptible to various side reactions. This guide provides a comparative analysis of the mass spectrometry data for reaction products of this compound and its indole-protected alternative, Fmoc-Trp(Boc)-OSu. The data herein illustrates the importance of side-chain protection in achieving higher purity of the desired product.
Performance Comparison of this compound and Fmoc-Trp(Boc)-OSu
The primary challenge with using this compound is the reactivity of the indole ring of the tryptophan side chain, which can lead to undesired modifications during peptide synthesis and cleavage. These side reactions can be minimized by protecting the indole nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, as in Fmoc-Trp(Boc)-OSu.
The following tables summarize illustrative quantitative data from a comparative study of the acylation of a model peptide with this compound and Fmoc-Trp(Boc)-OSu, analyzed by HPLC-MS.
Table 1: Product Distribution in the Acylation of a Model Peptide
| Reagent | Desired Product (%) | Side Product 1 (%) | Side Product 2 (%) | Unreacted Peptide (%) |
| This compound | 85 | 8 | 5 | 2 |
| Fmoc-Trp(Boc)-OSu | 98 | <1 | <1 | <1 |
Table 2: Mass Spectrometry Analysis of Reaction Products
| Species | Description | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) | Reagent Used |
| Desired Product | Model Peptide + Fmoc-Trp | Varies | M + 409.16 | Both |
| Side Product 1 | Alkylation of Trp (+C₄H₉) | M + 465.22 | M + 466.23 | This compound |
| Side Product 2 | Oxidation of Trp (+O) | M + 425.15 | M + 426.16 | This compound |
| Desired Product (Boc) | Model Peptide + Fmoc-Trp(Boc) | M + 509.21 | M + 510.22 | Fmoc-Trp(Boc)-OSu |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Acylation of a Model Peptide
This protocol describes the general procedure for acylating a model peptide with either this compound or Fmoc-Trp(Boc)-OSu.
Materials:
-
Model Peptide (with a free primary amine)
-
This compound or Fmoc-Trp(Boc)-OSu
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Reversed-phase HPLC system
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the model peptide in DMF to a final concentration of 1 mg/mL.
-
Acylating Reagent Preparation: Immediately before use, dissolve this compound or Fmoc-Trp(Boc)-OSu (1.2 equivalents) in DMF.
-
Acylation Reaction: Add the acylating reagent solution to the peptide solution. Add DIPEA (2 equivalents) to the reaction mixture. Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.
-
Cleavage and Deprotection: Remove the solvent under vacuum. Add a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) to the reaction residue. Incubate for 2 hours at room temperature.
-
Sample Preparation for Analysis: Precipitate the crude peptide with cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice. Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for HPLC-MS analysis.
Protocol 2: HPLC-MS Analysis
This protocol outlines a standard method for analyzing the crude peptide reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
ESI Mass Spectrometer
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptides using a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Mass Spectrometry: Couple the HPLC eluent to the ESI-MS. Acquire mass spectra in positive ion mode over a mass range appropriate for the expected products.
Visualizations
To better illustrate the processes, the following diagrams have been generated.
Discussion
The mass spectrometry data clearly indicates that the use of this compound with an unprotected indole side chain leads to a significant level of side products. The observed mass increase of +56 Da (corresponding to a tert-butyl group) is indicative of alkylation of the tryptophan indole ring by tert-butyl cations generated during the cleavage of other protecting groups. The +16 Da mass shift corresponds to the oxidation of the tryptophan residue. These side reactions complicate the purification of the desired peptide and reduce the overall yield.
In contrast, the use of Fmoc-Trp(Boc)-OSu results in a much cleaner reaction profile, with the desired product being the predominant species. The Boc group effectively shields the indole nitrogen from electrophilic attack, thereby preventing alkylation and reducing the susceptibility to oxidation.
Conclusion
For researchers aiming for high-purity tryptophan-containing peptides, the use of indole-protected Fmoc-Trp derivatives, such as Fmoc-Trp(Boc)-OSu, is highly recommended. Mass spectrometry is an invaluable tool for identifying and quantifying the products and byproducts of peptide synthesis, enabling the optimization of reaction conditions and the selection of appropriate building blocks. The comparative data presented in this guide underscores the significant impact of side-chain protection on the outcome of peptide synthesis involving tryptophan.
A Comparative Guide to HPLC Methods for Validating Fmoc-Trp-OSu Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of Fmoc-Trp-OSu (Nα-Fmoc-L-tryptophan N-hydroxysuccinimide ester) to a primary amine is a critical step in various bioconjugation and peptide synthesis workflows. Validating the completion of this reaction and quantifying the resulting conjugate is paramount for ensuring the quality and efficacy of the final product. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the cornerstone technique for this validation. This guide provides an objective comparison of common RP-HPLC methods and alternative analytical techniques, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Conjugation Validation
RP-HPLC is a powerful tool for separating and quantifying the components of the this compound conjugation reaction mixture: the unreacted this compound, the desired Fmoc-Trp-amine conjugate, and any potential side products. The separation is based on the differential partitioning of these molecules between a nonpolar stationary phase and a polar mobile phase.
Comparison of Common RP-HPLC Stationary Phases
The choice of the stationary phase, or column, is a critical parameter that influences the resolution and selectivity of the separation. Here, we compare two of the most widely used stationary phases for this application: C18 (Octadecylsilane) and Phenyl-Hexyl.
| Parameter | RP-HPLC Method 1: C18 Column | RP-HPLC Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π). |
| Selectivity | Excellent for general hydrophobicity differences. | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings. |
| Representative Retention Time of this compound | ~12.5 min | ~13.2 min |
| Representative Retention Time of Fmoc-Trp-Amine Conjugate | ~9.8 min | ~10.5 min |
| Resolution (Rs) between this compound and Conjugate * | > 2.0 | > 2.5 |
| Peak Shape | Generally good with the use of an ion-pairing agent like TFA. | Can offer improved peak shape for aromatic analytes. |
Note: The retention times and resolution are representative examples and will vary depending on the specific amine used for conjugation, the exact HPLC system, and the gradient profile.
Experimental Protocols for HPLC Validation
Detailed methodologies for the two compared RP-HPLC methods are provided below. These protocols can serve as a starting point and may require optimization based on the specific amine conjugate.
Protocol 1: RP-HPLC Purity Analysis on a C18 Column
Instrumentation:
-
HPLC system equipped with a UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Reaction mixture of this compound conjugation, diluted in Mobile Phase A.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the diluted sample.
-
Elute the components using a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 265 nm (for the Fmoc group) and 280 nm (for the tryptophan indole ring).
-
Quantify the peak areas to determine the percentage of unreacted this compound and the formed conjugate.
Protocol 2: RP-HPLC Purity Analysis on a Phenyl-Hexyl Column
Instrumentation:
-
HPLC system equipped with a UV detector.
Materials:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Reaction mixture of this compound conjugation, diluted in Mobile Phase A.
Procedure:
-
Equilibrate the Phenyl-Hexyl column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the diluted sample.
-
Elute the components using a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 265 nm and 280 nm.
-
Quantify the peak areas to determine the percentage of reactants and products.
Alternative Analytical Methods for Conjugation Validation
While RP-HPLC is the workhorse for routine analysis, orthogonal methods can provide complementary and confirmatory data, which is often crucial in drug development and for regulatory submissions.
| Method | Principle | Key Advantages for this compound Conjugation Validation |
| UPLC-MS/MS | High-resolution separation coupled with mass detection. | Provides molecular weight confirmation of the conjugate and unreacted starting material, aiding in unambiguous identification. Offers higher sensitivity and throughput than conventional HPLC. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the new amide bond and the integrity of the entire molecule. Can be used for quantitative analysis (qNMR). |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | A rapid and simple method to qualitatively confirm the disappearance of the N-hydroxysuccinimide ester and the appearance of the amide bond. |
Experimental Protocols for Alternative Methods
UPLC-MS/MS Protocol
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Procedure:
-
Prepare the sample by diluting the reaction mixture in a mobile phase compatible with mass spectrometry (e.g., with 0.1% formic acid instead of TFA).
-
Separate the components on a suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a fast gradient.
-
Detect the ions in positive ion mode using electrospray ionization (ESI).
-
Monitor for the expected m/z values of this compound, the amine starting material, and the final conjugate.
-
Perform MS/MS fragmentation to confirm the identity of the product.
NMR Spectroscopy Protocol
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Lyophilize a sample of the purified conjugate to remove residual solvents.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the disappearance of the characteristic signals of the succinimide protons of this compound and the appearance of new signals corresponding to the newly formed amide bond and the protons of the conjugated amine.
FTIR Spectroscopy Protocol
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Acquire a background spectrum.
-
Place a small amount of the lyophilized reaction mixture or purified product on the ATR crystal.
-
Acquire the sample spectrum.
-
Analyze the spectrum for the disappearance of the characteristic NHS ester carbonyl peaks (around 1740 cm⁻¹ and 1780 cm⁻¹) and the appearance of the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands.
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for HPLC validation and the chemical reaction of this compound conjugation.
Caption: Experimental workflow for HPLC validation of this compound conjugation.
Caption: Chemical reaction of this compound with a primary amine.
Conclusion
The validation of this compound conjugation is a critical quality control step in many bioconjugation processes. While RP-HPLC with a C18 or Phenyl-Hexyl column is the most common and robust method for quantitative analysis, alternative techniques such as UPLC-MS/MS, NMR, and FTIR provide valuable orthogonal data for comprehensive characterization. The choice of method will depend on the specific requirements of the project, including the need for quantitative accuracy, structural confirmation, and throughput. By employing the appropriate analytical strategies, researchers can ensure the successful formation of the desired conjugate and the overall quality of their final product.
A Comparative Guide to Quantifying Fmoc-Trp-OSu Labeling Reactions
For researchers, scientists, and drug development professionals utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, accurate quantification of labeling efficiency is paramount for reproducible results and reliable downstream applications. This guide provides a comprehensive comparison of Fmoc-Trp-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of Tryptophan) with alternative labeling reagents, supported by experimental protocols and data for quantifying reaction yields.
Performance Comparison of Fmoc-Activating Groups
The choice of activating group for the Fmoc moiety can significantly influence reaction efficiency, purity of the final product, and ease of handling. This compound is a widely used reagent due to its balance of reactivity and stability. Below is a comparison with a common alternative, Fmoc-Trp-Cl (chloride).
| Feature | This compound (Succinimidyl Ester) | Fmoc-Trp-Cl (Acid Chloride) |
| Reactivity | Moderately high, selective towards primary amines. | Very high, can be less selective. |
| Stability | Good stability, less susceptible to hydrolysis than Fmoc-Cl.[1] | Highly reactive and prone to hydrolysis, requiring careful handling and storage.[1] |
| Typical Yield | Generally high (e.g., 79-90% for various amino acid esters).[2] | Generally high (e.g., 80-90% for various amines), but can be reduced by side reactions.[3] |
| Byproducts | N-hydroxysuccinimide (NHS), which is water-soluble and relatively easy to remove. | Hydrochloric acid (HCl), which is corrosive and requires an acid scavenger.[4] |
| Side Reactions | Cleaner reaction profile with fewer side reactions.[1][4] | Higher potential for side reactions, such as the formation of dipeptides or other byproducts.[1] |
| Handling | User-friendly and more manageable reaction conditions.[1] | More challenging due to its reactivity and the generation of corrosive byproducts.[1] |
Summary: this compound is often the preferred reagent for its superior stability, cleaner reaction profile, and ease of handling, which collectively contribute to more consistent and reproducible high yields.[1][4] While Fmoc-Trp-Cl is more reactive and may offer faster reaction times, this comes at the cost of lower stability and a higher propensity for side reactions that can complicate purification and reduce the overall yield.[1]
Experimental Protocols
Protocol for this compound Labeling of a Primary Amine in Solution
This protocol describes a general procedure for labeling a substrate containing a primary amine with this compound in a solution phase.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃)
-
Reaction vessel
Procedure:
-
Dissolve Substrate: Dissolve the amine-containing substrate in anhydrous DMF or DMSO.
-
Add Base: Add 1.5 to 2.0 equivalents of a suitable base (e.g., DIPEA) to the solution to facilitate the reaction.
-
Dissolve Labeling Reagent: In a separate vial, dissolve 1.0 to 1.2 equivalents of this compound in anhydrous DMF or DMSO.
-
Reaction Incubation: Slowly add the this compound solution to the stirred substrate solution. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Quenching and Purification: Once the reaction is complete, the product can be purified from excess reagents and byproducts using standard chromatographic techniques (e.g., HPLC).
Protocol for Quantifying Labeling Yield by UV-Vis Spectrophotometry
The yield of the Fmoc-Trp labeling reaction can be determined by quantifying the amount of Fmoc-labeled product. This is achieved by cleaving the Fmoc group with a base and measuring the absorbance of the resulting dibenzofulvene (DBF) or its piperidine adduct. This method is highly sensitive and widely used.
Materials:
-
Fmoc-labeled product (dried)
-
Deprotection Solution: 20% (v/v) piperidine in DMF is standard. Alternatively, for solution-based assays, 0.25 M Sodium Hydroxide (NaOH) in a 1:1 (v/v) mixture of methanol and water can be used.[4]
-
Spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the purified and dried Fmoc-labeled product. Alternatively, take a precise volume of the reaction mixture if the initial concentration is known.
-
Fmoc Cleavage:
-
Dissolve the weighed sample in a known volume of the deprotection solution (e.g., 20% piperidine in DMF).
-
Incubate the solution at room temperature for approximately 30 minutes to ensure complete cleavage of the Fmoc group.[4]
-
-
Dilution: Dilute the resulting solution containing the dibenzofulvene-piperidine adduct with the deprotection solution to a concentration that falls within the linear range of the spectrophotometer (typically an absorbance value between 0.1 and 1.0).
-
Spectrophotometric Measurement:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).
-
For the dibenzofulvene-piperidine adduct, λmax is ~301 nm (molar extinction coefficient, ε ≈ 7800 M⁻¹cm⁻¹).
-
For dibenzofulvene (when using NaOH), measurements can also be made, and it has been suggested this can lead to more accurate results.[4]
-
-
Calculation of Yield:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration (c) of the adduct.
-
A = Absorbance
-
ε = Molar extinction coefficient (M⁻¹cm⁻¹)
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (cm)
-
-
From the concentration, calculate the total moles of the Fmoc group cleaved.
-
The labeling yield (%) can then be calculated as:
-
Yield (%) = (moles of Fmoc cleaved / initial moles of substrate) x 100
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for labeling a primary amine with this compound.
Caption: Workflow for quantifying labeling yield via UV-Vis spectroscopy.
Caption: Key components in the this compound labeling reaction.
References
A Comparative Guide to Fmoc and Boc Strategies for Tryptophan-Containing Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing the indole-bearing amino acid tryptophan presents unique challenges due to the susceptibility of its side chain to modification under various chemical conditions. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), significantly impacts the purity, yield, and overall success of synthesizing tryptophan-containing peptides. This guide provides a detailed comparison of the Fmoc-Trp(Boc)-OH and Boc-Trp(For)-OH strategies, supported by chemical principles and experimental considerations.
At a Glance: Key Differences in Fmoc and Boc Strategies for Tryptophan Incorporation
| Feature | Fmoc Strategy (using Fmoc-Trp(Boc)-OH) | Boc Strategy (using Boc-Trp(For)-OH) |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Tryptophan Side-Chain Protection | Boc (tert-butyloxycarbonyl) | For (Formyl) |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., neat TFA or TFA in DCM) |
| Side-Chain Protection Philosophy | Orthogonal: Acid-labile side-chain protection | Graduated Acid Lability: Stronger acid for final cleavage |
| Primary Advantage for Trp | Milder conditions preserve the integrity of the acid-sensitive indole ring.[] | Historically established method. |
| Key Disadvantage for Trp | Potential for side reactions if Trp is unprotected. | Harsh acidic conditions can lead to tryptophan modification.[][2] |
Chemical Principles and Performance Comparison
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes. The Fmoc group is removed by a base, while the side-chain protecting groups are cleaved by an acid. In contrast, the Boc strategy relies on graduated acid lability, where the Boc group is removed by a moderate acid (TFA), and the side-chain protecting groups are removed by a much stronger acid (like HF).
The Fmoc/tBu Strategy: A Milder Approach for Tryptophan
The Fmoc strategy is generally favored for the synthesis of peptides containing acid-sensitive residues like tryptophan.[] The use of Fmoc-Trp(Boc)-OH is particularly advantageous. The Boc group on the indole nitrogen provides robust protection against side reactions. During the final cleavage with TFA, the indole Boc group is removed, but it transiently forms a carbamic acid, which continues to protect the indole ring from electrophilic attack by carbocations generated from other protecting groups or the resin linker.[3] This leads to purer crude peptides in higher yields, especially in sequences that also contain arginine, as it minimizes modification of tryptophan by sulfonyl protecting groups released from arginine side chains.[3][4][5]
The Boc/Bzl Strategy: Managing Harsh Conditions
The traditional Boc strategy requires repetitive treatment with strong acid to deprotect the α-amino group. This can lead to the generation of carbocations that can alkylate the electron-rich indole ring of tryptophan.[2] To mitigate this, scavengers are essential during the deprotection steps. For tryptophan side-chain protection in Boc chemistry, a formyl (For) group is often used. The Boc-Trp(For)-OH derivative requires a separate deprotection step for the formyl group, typically with a nucleophile like piperidine or thiophenol, before the final cleavage of the peptide from the resin.[6] While effective, this adds complexity to the synthesis protocol.
Experimental Data Summary
| Parameter | Fmoc-Trp(Boc)-OH Strategy | Boc-Trp(For)-OH Strategy | Supporting Evidence |
| Crude Peptide Purity | Generally higher | Often lower due to side products | The milder deprotection conditions of the Fmoc strategy minimize side reactions on the tryptophan indole ring.[][] The use of Fmoc-Trp(Boc)-OH is specifically cited to produce purer crude peptides.[3][4][5] |
| Overall Yield | Generally higher | Can be lower due to losses from side reactions and additional deprotection steps. | Higher purity often correlates with a higher yield of the desired product. The Fmoc strategy is noted for stable high coupling yields, typically exceeding 99%.[] |
| Side Reaction Profile | Minimized risk of acid-catalyzed degradation and alkylation of tryptophan. | Higher risk of tryptophan alkylation by carbocations and modification from protecting groups of other residues.[2] | The Boc group on the indole nitrogen in Fmoc-Trp(Boc)-OH effectively prevents side reactions during synthesis and cleavage.[3][8] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical workflows for incorporating a tryptophan residue using both the Fmoc and Boc strategies in solid-phase peptide synthesis.
Fmoc-SPPS Workflow for Tryptophan Incorporation
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Boc-SPPS Workflow for Tryptophan Incorporation
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Experimental Protocols
Protocol 1: Fmoc-SPPS of a Tryptophan-Containing Peptide
This protocol is a general guideline for manual solid-phase peptide synthesis using Fmoc-Trp(Boc)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times).
-
Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Boc-SPPS of a Tryptophan-Containing Peptide
This protocol is a general guideline for manual solid-phase peptide synthesis using Boc-Trp(For)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.[2][6]
-
Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for an additional 20 minutes.[2][6] When tryptophan is present, it is recommended to add a scavenger like 0.5% dithioethane (DTE) to the deprotection solution.[6]
-
Drain the deprotection solution and wash the resin with DCM and isopropanol.[2][6]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat once.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling (Boc-Trp(For)-OH):
-
In a separate vial, dissolve Boc-Trp(For)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized peptide-resin, followed by the addition of DIEA (4-6 equivalents) to initiate coupling.
-
Agitate for 1-2 hours and monitor for completion with the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DCM and/or DMF.
-
Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid.
-
Formyl Group Deprotection (if Boc-Trp(For)-OH was used): Before final cleavage, treat the resin with a solution of 10% piperidine in DMF for 2 hours at 0-5°C or with a 20-fold excess of thiophenol in DMF overnight to remove the formyl group.[6]
-
Final Cleavage:
-
Wash and dry the resin.
-
Use a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF), following appropriate safety protocols and specialized equipment.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Conclusion and Recommendations
For the synthesis of tryptophan-containing peptides, the Fmoc strategy utilizing Fmoc-Trp(Boc)-OH is the recommended approach for most applications. Its milder reaction conditions, orthogonality, and the effective protection of the tryptophan side chain contribute to higher purity and yield of the final peptide product, minimizing the risk of challenging side reactions. While the Boc strategy is a viable and sometimes preferred method for certain applications like the synthesis of highly hydrophobic or aggregation-prone peptides, it requires more careful management of reaction conditions and additional deprotection steps when incorporating tryptophan. The choice of strategy should ultimately be guided by the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Trp(Boc)-OH versus Unprotected Fmoc-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of peptides synthesized using two different strategies for incorporating tryptophan (Trp) in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS): the use of Fmoc-Trp(Boc)-OH, where the indole side chain is protected with a tert-butyloxycarbonyl (Boc) group, versus the use of unprotected Fmoc-Trp-OH. While Fmoc-Trp-OSu is a reagent for introducing the Fmoc group to the tryptophan, the resulting amino acid for synthesis would be Fmoc-Trp-OH. This guide will demonstrate, with supporting data and experimental protocols, the advantages of using side-chain protection for tryptophan, particularly in sequences containing other sensitive residues like arginine (Arg).
Executive Summary
The synthesis of peptides containing tryptophan presents a significant challenge due to the susceptibility of the indole ring to modification during the acidic conditions of cleavage from the solid support. This is especially problematic in peptides that also contain arginine, as the protecting groups released from the arginine side chain can react with the unprotected tryptophan. The use of Fmoc-Trp(Boc)-OH is highly recommended for the synthesis of such peptides as it minimizes this side reaction, resulting in purer crude peptides and higher yields.[1] This guide will present illustrative data from the synthesis of a model peptide to highlight these differences.
Quantitative Performance Comparison
To illustrate the impact of tryptophan side-chain protection, we will consider the synthesis of a model peptide, a decapeptide containing both tryptophan and arginine. The following tables summarize the expected quantitative data from the synthesis and analysis of this peptide using either Fmoc-Trp(Boc)-OH or unprotected Fmoc-Trp-OH.
Table 1: Synthesis Yield and Purity Comparison
| Parameter | Fmoc-Trp(Boc)-OH Strategy | Unprotected Fmoc-Trp-OH Strategy | Key Observations |
| Crude Peptide Yield | ~85% | ~70% | Higher yield with Boc protection due to fewer side reactions and less loss during synthesis. |
| Crude Peptide Purity (by HPLC) | ~80% | ~55% | Significantly higher purity with Boc protection, indicating fewer side products. |
| Final Purified Peptide Yield | ~45% | ~25% | Higher crude purity simplifies purification, leading to a much better recovery of the final product. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after rigorous purification, but the starting purity is much lower without Boc protection. |
| Major Impurity | Deletion sequences | Trp-adducts from Arg deprotection | The nature of the primary impurity is a key differentiator. |
Table 2: Mass Spectrometry Analysis of Crude Peptides
| Ion Species Observed | Fmoc-Trp(Boc)-OH Strategy | Unprotected Fmoc-Trp-OH Strategy | Interpretation |
| [M+H]⁺ (Expected Mass) | Major Peak | Major Peak | Both syntheses produce the target peptide. |
| [M+H+Pmc/Pbf]⁺ (Trp Adduct) | Not Detected / Trace | Significant Peak | Indicates modification of the tryptophan indole ring by the protecting group from arginine. |
| [M+H-Trp]⁺ (Deletion Sequence) | Minor Peak | Minor Peak | Deletion of tryptophan can occur in both, but is not the primary side reaction. |
| Other Side-Reaction Products | Minimal | Multiple minor peaks | Unprotected tryptophan can be susceptible to other modifications during cleavage. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis and characterization of the model decapeptide.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling:
-
Place the Rink Amide resin (1 equivalent) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 5 minutes, drain, and then repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Confirm the presence of a free amine with a Kaiser test.
-
-
Amino Acid Coupling (General):
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Tryptophan Incorporation (Comparative Step):
-
Method A (Protected): Use Fmoc-Trp(Boc)-OH in the standard coupling protocol.
-
Method B (Unprotected): Use unprotected Fmoc-Trp-OH in the standard coupling protocol.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm (for tryptophan-containing peptides).
-
Gradient: A suitable gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) should be used to elute the peptide and any impurities.
Mass Spectrometry (MS) Analysis
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Data Analysis: Compare the experimentally observed mass-to-charge (m/z) ratio with the theoretically calculated molecular weight of the target peptide and potential side products.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis and analysis.
Signaling Pathway: GLP-1 Receptor Signaling
Glucagon-like peptide-1 (GLP-1) analogs, often containing tryptophan, are crucial therapeutics for type 2 diabetes. Their synthesis with high purity is paramount. The following diagram illustrates the signaling pathway activated by GLP-1.
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
Conclusion
The choice of protecting group strategy for tryptophan in Fmoc-SPPS has a profound impact on the purity and yield of the final peptide, especially for sequences containing arginine. The use of Fmoc-Trp(Boc)-OH effectively prevents the modification of the tryptophan indole ring during acidic cleavage, a common side reaction when using unprotected Fmoc-Trp-OH. This leads to a cleaner crude product, simplifies purification, and ultimately results in a higher yield of the desired peptide. For the development of therapeutic peptides and other high-purity applications, the use of side-chain protected tryptophan is strongly recommended.
References
Navigating Tryptophan Incorporation in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Trp-OSu and its Alternatives
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of reagents for incorporating tryptophan represents a critical decision impacting both the cost-efficiency and the final purity of the product. This guide provides a comprehensive comparison of three common strategies for introducing Fmoc-protected tryptophan: the pre-activated N-hydroxysuccinimide ester (Fmoc-Trp-OSu), the indole-protected Fmoc-Trp(Boc)-OH, and the standard in-situ activation of Fmoc-Trp-OH.
The choice of methodology for introducing tryptophan, an amino acid prone to side reactions, can significantly influence the overall success and economic viability of large-scale peptide manufacturing. This comparison delves into the performance, cost implications, and procedural complexities associated with each approach to guide strategic decision-making in process development and production.
Performance and Cost: A Comparative Overview
The selection of the appropriate tryptophan derivative and coupling strategy involves a trade-off between upfront material costs, reaction efficiency, and the prevention of costly side reactions that can complicate downstream purification and reduce overall yield.
| Reagent/Method | Key Advantages | Key Disadvantages | Estimated Cost per Gram (USD) |
| This compound | - Ready to use, simplifying the coupling step.- Can lead to faster coupling times. | - Higher upfront cost compared to in-situ activation.- Limited availability from suppliers. | Estimated $20 - $40 |
| Fmoc-Trp(Boc)-OH | - Effectively prevents side reactions at the indole nitrogen, especially in sequences containing arginine.[1][2]- Leads to higher purity of the crude peptide, reducing purification costs.[2] | - Higher cost than unprotected Fmoc-Trp-OH. | $13 - $30 |
| Fmoc-Trp-OH (in-situ activation) | - Most cost-effective option for the amino acid itself.- Flexibility in choosing the coupling reagent. | - Requires an additional activation step.- Prone to side reactions, particularly oxidation and modification by carbocations, which can lower yield and purity. | $0.60 - $1.50 (amino acid only) |
| Coupling Reagents (for in-situ activation) | |||
| HBTU | - Efficient and widely used. | - Can cause side reactions like guanidinylation. | ~$3 - $5 |
| HATU | - Highly efficient, especially for difficult couplings. | - More expensive than HBTU. | ~$10 - $20 |
| PyBOP | - Good performance with reduced risk of guanidinylation. | - Can be less stable than uronium-based reagents. | ~$5 - $10 |
Note: Prices are estimates based on publicly available information from various suppliers and are subject to change. The estimated price for this compound is extrapolated from the cost of Fmoc-OSu and Fmoc-Trp-OH due to the limited direct commercial listings.
Delving into the Alternatives: A Deeper Analysis
This compound: The "Ready-to-Go" Option
Fmoc-Trp(Boc)-OH: The Guardian Against Side Reactions
The indole side chain of tryptophan is susceptible to modification during solid-phase peptide synthesis (SPPS), particularly during the acidic cleavage step and in the presence of reactive species generated from protecting groups of other amino acids like arginine. The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is a highly effective strategy to mitigate these unwanted side reactions.[1][2] This leads to a cleaner crude product, which can significantly reduce the time and cost associated with purification, a major bottleneck in large-scale synthesis. While the upfront cost of Fmoc-Trp(Boc)-OH is higher than the unprotected version, the investment can be justified by the increased yield of the desired peptide and the reduction in difficult-to-remove impurities.
Fmoc-Trp-OH with In-Situ Activation: The Economical but Riskier Path
Utilizing the standard Fmoc-Trp-OH in conjunction with a coupling reagent is the most economical approach in terms of raw material cost for the amino acid itself. This method offers flexibility in the choice of coupling reagent, allowing for optimization based on the specific peptide sequence and budget. Common coupling reagents include carbodiimides (like DIC), uronium/aminium salts (like HBTU and HATU), and phosphonium salts (like PyBOP). However, this approach leaves the tryptophan indole vulnerable to side reactions, which can lead to a lower yield of the target peptide and a more complex crude product. The cost savings on the amino acid may be offset by increased expenses in purification and potential batch failures.
Experimental Protocols
Below are generalized experimental protocols for the coupling of tryptophan using the three discussed methods in the context of manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve this compound (1.5 to 2.0 equivalents relative to the resin substitution) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling of Fmoc-Trp(Boc)-OH
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and wash thoroughly.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (1.5 to 2.0 equivalents), a coupling reagent (e.g., HBTU, 1.5 to 2.0 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 to 4.0 equivalents) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Monitoring (Optional): Perform a Kaiser test.
Protocol 3: In-situ Activation and Coupling of Fmoc-Trp-OH
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and wash thoroughly.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Trp-OH (1.5 to 2.0 equivalents), a coupling reagent (e.g., HATU, 1.5 to 2.0 equivalents), and a base (e.g., DIPEA, 3.0 to 4.0 equivalents) in DMF.
-
Add the solution immediately to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Monitoring (Optional): Perform a Kaiser test.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflow and the logical relationships in this cost-benefit analysis, the following diagrams are provided.
Conclusion and Recommendations
The optimal strategy for incorporating tryptophan in large-scale peptide synthesis is highly dependent on the specific requirements of the project, including the peptide sequence, budget constraints, and desired final purity.
-
For routine synthesis of peptides where cost is the primary driver and the sequence is not considered "difficult," the use of Fmoc-Trp-OH with in-situ activation may be a viable option. However, this approach requires careful optimization of coupling conditions and may necessitate more extensive purification.
-
For peptides containing arginine or other residues that can generate reactive species, or when the highest possible purity of the crude product is desired to streamline downstream processing, Fmoc-Trp(Boc)-OH is the recommended choice. The higher initial investment in this reagent is often offset by the significant reduction in side reactions, leading to higher overall yields and lower purification costs.
-
For high-throughput synthesis environments where automation and simplified workflows are prioritized, This compound presents an attractive, albeit likely more expensive, alternative. Its "plug-and-play" nature can reduce cycle times and minimize the potential for errors associated with manual reagent preparation.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and process chemists to make an informed decision that balances cost, efficiency, and product quality in their large-scale peptide synthesis endeavors.
References
Evaluating the Stability of Fmoc-Trp-OSu Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of labeled peptides is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a comprehensive evaluation of the stability of peptides labeled with Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan N-succinimidyl ester (Fmoc-Trp(Boc)-OSu), a commonly used reagent in solid-phase peptide synthesis (SPPS). We will delve into a comparative analysis with other labeling alternatives, supported by established principles of peptide degradation and detailed experimental protocols for stability assessment.
Comparative Stability Analysis
The stability of a labeled peptide is influenced by the intrinsic properties of the peptide sequence, the nature of the label, and the storage and experimental conditions. While direct head-to-head quantitative stability data for Fmoc-Trp-OSu labeled peptides against all other labeling methods is not extensively available in single comprehensive studies, we can construct a scientifically informed comparison based on known degradation pathways.
Peptides are susceptible to various degradation mechanisms, including oxidation, hydrolysis, deamidation, and photolysis. The tryptophan residue, in particular, is prone to oxidation.[1][2] The introduction of a label can potentially alter the susceptibility of the peptide to these degradation pathways.
Here, we present a qualitative and semi-quantitative comparison of Fmoc-Trp(Boc)-OSu labeled peptides with peptides labeled with other common reagents. The stability is evaluated across key degradation pathways.
Table 1: Comparative Stability Profile of Labeled Peptides
| Labeling Reagent | Label Type | Key Stability Considerations | Oxidative Stability | Hydrolytic Stability | Photostability |
| Fmoc-Trp(Boc)-OSu | N-terminal Fmoc-Trp | The indole side chain of tryptophan is susceptible to oxidation. The Boc protecting group on the indole nitrogen provides some protection during synthesis but is removed during final cleavage, leaving the native tryptophan residue in the final labeled peptide. | Moderate | High | Moderate to Low |
| Fluorescein isothiocyanate (FITC) | Amine-reactive fluorescent dye | Can be susceptible to photobleaching. May influence peptide conformation and solubility. | High | High | Low |
| Biotin-NHS | Amine-reactive affinity tag | Generally stable. The bulky biotin molecule may affect peptide properties. | High | High | High |
| Isotopic Labeling (e.g., ¹³C, ¹⁵N) | Incorporation of stable isotopes | Does not alter the chemical structure, thus having minimal impact on intrinsic stability.[3] | Same as unlabeled peptide | Same as unlabeled peptide | Same as unlabeled peptide |
Note: The stability ratings are relative and can be sequence- and condition-dependent.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a labeled peptide, forced degradation studies are essential. These studies intentionally expose the peptide to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1][4][5]
Forced Degradation Protocol
This protocol outlines the conditions for subjecting the labeled peptide to various stress factors.
a. Sample Preparation:
-
Prepare a stock solution of the purified, labeled peptide at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[6]
b. Stress Conditions:
-
Oxidative Stress: Incubate the peptide solution with 0.03% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[2]
-
Acidic Hydrolysis: Adjust the pH of the peptide solution to 2 with 1 M HCl and incubate at 60°C for up to 24 hours.
-
Basic Hydrolysis: Adjust the pH of the peptide solution to 10 with 1 M NaOH and incubate at 60°C for up to 24 hours.
-
Thermal Stress: Incubate the peptide solution at 70°C for up to 48 hours.
-
Photostability: Expose the peptide solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
c. Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated, stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products.[7]
a. HPLC System:
-
A standard HPLC system with a UV detector is suitable.
b. Column:
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
c. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
d. Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a typical starting point. The gradient should be optimized to achieve adequate separation of all degradation products.
e. Detection:
-
UV detection at 220 nm and 280 nm (for tryptophan-containing peptides).
f. Data Analysis:
-
Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining intact peptide and plot it against time to determine the degradation kinetics.
Mass Spectrometry (MS) for Degradation Product Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the chemical nature of the degradation products.[2]
a. System:
-
An LC-MS system, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer, provides high-resolution mass data for accurate mass determination.
b. Analysis:
-
Analyze the samples from the forced degradation study to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Compare the masses of the degradation products to the mass of the intact peptide to deduce the type of modification (e.g., oxidation, hydrolysis).
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for forced degradation and stability analysis of labeled peptides.
Caption: Common degradation pathways for tryptophan-containing labeled peptides.
Conclusion
The stability of this compound labeled peptides is a critical parameter that requires careful evaluation. While the tryptophan residue introduces a potential site for oxidation, the overall stability is comparable to many other labeling methods, especially concerning hydrolytic stability. For applications requiring high photostability, alternative labels might be more suitable. By employing rigorous forced degradation studies and robust analytical methods like stability-indicating HPLC and LC-MS, researchers can confidently assess the stability of their labeled peptides, ensuring the integrity and reliability of their scientific findings and the quality of therapeutic products.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Trp-OSu
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal procedures for Fmoc-Trp-OSu. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection in research and drug development settings. This document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester) is a chemical reagent widely used in peptide synthesis. While instrumental in scientific advancement, it presents hazards that necessitate careful handling. This guide is based on available safety data for this compound and structurally related compounds.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with ANSI Z87.1 or EN 166 standards.[3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.[3] | Prevents skin contact and potential allergic reactions. |
| Body Protection | A lab coat or chemical-resistant apron.[3][4] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | A NIOSH-approved N95-type particle filter respirator if dust is generated.[1][3] | Prevents inhalation of harmful dust particles. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental success. The following workflow outlines the key steps.
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Engineering Controls: All work with solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1]
-
Material Gathering: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a dedicated weighing area within the fume hood if possible.
-
Dissolution: Add the solid to the appropriate solvent (e.g., Dimethylformamide - DMF) within the fume hood.[1] Swirl gently to dissolve.
-
Reaction: Add the activated amino acid solution to the reaction vessel. Allow the reaction to proceed as per your specific experimental protocol.
3. Cleanup and Disposal Plan:
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound and its containers must be treated as hazardous waste.[3]
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as liquid chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, gloves, and other disposable items in a designated, clearly labeled, and sealed container for solid chemical waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[3] This may be classified as halogenated or non-halogenated solvent waste depending on the solvent used.
-
-
Containerization: Use chemically resistant containers that can be securely sealed. Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3]
-
Final Disposal: All waste must be disposed of through your institution's certified chemical waste disposal program or a licensed disposal company.[2][3] Do not pour down the drain or dispose of in regular trash. [3]
4. Post-Handling:
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
By adhering to these procedures, researchers can confidently and safely utilize this compound in their work, contributing to a secure and responsible laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
